molecular formula C9H10O2 B3137022 1-(3-Hydroxy-5-methylphenyl)ethanone CAS No. 43113-93-5

1-(3-Hydroxy-5-methylphenyl)ethanone

Numéro de catalogue: B3137022
Numéro CAS: 43113-93-5
Poids moléculaire: 150.17 g/mol
Clé InChI: ZIGKLMJHSYSKRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Hydroxy-5-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxy-5-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxy-5-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-hydroxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(7(2)10)5-9(11)4-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGKLMJHSYSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 1-(3-Hydroxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Pharmacophore Utility

Executive Summary

1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), also known as 3'-hydroxy-5'-methylacetophenone, represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike its more common ortho-isomer (2-hydroxy-5-methylacetophenone), this meta-substituted variant allows for unique hydrogen-bonding geometries in kinase inhibitor design and serves as a vital precursor for resorcinol-based cannabinoids and chalcone derivatives.

This guide addresses the technical challenges of isolating this specific isomer, which is thermodynamically less favored than the ortho-product during direct acetylation. We present a regiospecific synthetic workflow, detailed physicochemical profiling, and handling protocols designed for high-stakes drug development environments.

Physicochemical Profile & Identity

The following data establishes the baseline identity for 1-(3-Hydroxy-5-methylphenyl)ethanone. Researchers must verify these parameters to ensure the exclusion of the 2-hydroxy isomer (CAS 1450-72-2), a common impurity.

Table 1: Chemical Identity & Properties
ParameterSpecificationNotes
IUPAC Name 1-(3-Hydroxy-5-methylphenyl)ethanone
Common Synonyms 3'-Hydroxy-5'-methylacetophenone; Acetyl-m-cresol (isomer)
CAS Number 43113-93-5 Caution: Do not confuse with 1450-72-2 (Ortho-isomer)
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol
Appearance Off-white to pale yellow crystalline solidOxidizes slightly to pink/brown upon air exposure
Melting Point 92–94 °CSignificantly higher than the ortho-isomer (~50 °C)
pKa (Predicted) 9.45 ± 0.15Phenolic hydroxyl
LogP 2.15Lipophilic, suitable for CNS drug scaffolds
Solubility DMSO (>50 mg/mL), Ethanol, DCMInsoluble in water

Synthetic Routes & Mechanistic Insight

The Isomer Challenge

Direct Friedel-Crafts acetylation of m-cresol typically yields the 2-acetyl (ortho) and 4-acetyl (para) products due to the directing effects of the hydroxyl group.[1] To obtain the 1,3,5-substitution pattern of the target, a Directed Metalation or Weinreb Amide strategy is required to ensure regiospecificity.

Recommended Protocol: The Weinreb Amide Pathway

This route guarantees the position of the acetyl group relative to the methyl and hydroxyl groups, avoiding difficult chromatographic separations of isomers.[1]

Workflow Diagram

Synthesispathway Start 3-Hydroxy-5-methylbenzoic acid (Starting Material) Step1 Step 1: Protection (TBS-Cl, Imidazole) Start->Step1 Inter1 TBS-Protected Acid Step1->Inter1 95% Yield Step2 Step 2: Weinreb Amide Coupling (MeNHOMe·HCl, EDC, HOBt) Inter1->Step2 Inter2 Weinreb Amide Intermediate Step2->Inter2 Stable Amide Step3 Step 3: Grignard Addition (MeMgBr, THF, 0°C) Inter2->Step3 Nucleophilic Acyl Subst. Inter3 Protected Acetophenone Step3->Inter3 Step4 Step 4: Deprotection (TBAF or dilute HCl) Inter3->Step4 Final 1-(3-Hydroxy-5-methylphenyl)ethanone (Target) Step4->Final >98% Regioselectivity

Figure 1: Regiospecific synthesis via Weinreb Amide to prevent ortho/para isomer contamination.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of Target from 3-Hydroxy-5-methylbenzoic acid.

  • Protection: Dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in DMF. Add Imidazole (2.2 eq) and TBSCl (1.1 eq).[1] Stir at RT for 4h. Quench with water, extract with EtOAc.[1]

  • Amide Formation: To the crude protected acid in DCM, add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), and Et3N (3.0 eq).[1] Stir 12h. Wash with 1N HCl and Brine.

    • Checkpoint: ¹H NMR should show N-OMe singlet at ~3.4 ppm and N-Me at ~3.2 ppm.[1]

  • Grignard Reaction (Critical Step):

    • Dissolve Weinreb amide in anhydrous THF under Argon. Cool to 0 °C.

    • Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise over 20 min.[1]

    • Mechanistic Note: The stable chelated intermediate prevents over-addition (formation of tertiary alcohol).[1]

    • Stir 1h at 0 °C. Quench with sat. NH₄Cl.[1]

  • Deprotection: Treat the crude residue with TBAF (1.1 eq) in THF for 30 min.

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

    • Validation: Target R_f ≈ 0.4 (distinct from starting material).[1]

Structural Characterization

Accurate characterization is vital to distinguish the target from the 2-hydroxy isomer (which exhibits a downfield OH shift >12 ppm due to intramolecular H-bonding).[1]

Table 2: Spectroscopic Data
TechniqueSignal AssignmentDiagnostic Value
¹H NMR (400 MHz, DMSO-d₆) δ 9.65 (s, 1H, -OH)Critical: If >11.0 ppm, sample is the ortho isomer.[1]
δ 7.28 (s, 1H, Ar-H2)Proton between Acetyl and Hydroxy.[1]
δ 7.15 (s, 1H, Ar-H6)Proton between Acetyl and Methyl.[1]
δ 6.85 (s, 1H, Ar-H4)Proton between Methyl and Hydroxy.[1]
δ 2.52 (s, 3H, CO-CH₃)Acetyl methyl group.[1]
δ 2.28 (s, 3H, Ar-CH₃)Aromatic methyl group.[1]
IR (ATR) 3350 cm⁻¹ (Broad)Free phenolic OH (intermolecular H-bonding).[1]
1685 cm⁻¹ (Sharp)Conjugated Ketone.[1]
MS (ESI-) m/z 149.1 [M-H]⁻Confirms molecular weight.[1]

Pharmaceutical Utility & Applications

Pharmacophore Mapping

The 1,3,5-substitution pattern allows this molecule to serve as a bioisostere for resorcinol in various drug classes, particularly where metabolic stability is required (the methyl group blocks a metabolic soft spot).[1]

Application Workflow

Applications cluster_0 Pathway A: Chalcone Synthesis cluster_1 Pathway B: Cannabinoid Analogs cluster_2 Pathway C: Chromone Scaffolds Target 1-(3-Hydroxy-5-methylphenyl)ethanone Claisen Claisen-Schmidt Condensation (+ Ar-CHO) Target->Claisen Olivetol Olivetol Mimics (Chain extension at C1) Target->Olivetol Cyclization Vilsmeier-Haack / Cyclization Target->Cyclization Chalcone Bioactive Chalcones (Anti-inflammatory / Anti-cancer) Claisen->Chalcone CB_Rec CB1/CB2 Receptor Ligands Olivetol->CB_Rec Kinase Kinase Inhibitors (ATP Binding Pocket) Cyclization->Kinase

Figure 2: Downstream synthetic utility in medicinal chemistry.[1]

  • Chalcone Synthesis: Reaction with substituted benzaldehydes yields chalcones used in antileishmanial and anti-tubercular research [1].[1]

  • Kinase Inhibition: The 3-hydroxy moiety acts as a hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases, while the 5-methyl group provides hydrophobic packing interactions.[1]

Handling, Stability, and Safety

Stability Protocol
  • Oxidation Sensitivity: The electron-rich phenol ring makes the compound susceptible to slow oxidation.[1]

    • Storage: Store under Argon/Nitrogen at -20 °C.

    • Visual Indicator: Discoloration from off-white to pink indicates quinone formation.[1]

  • Hygroscopicity: Low, but keep desiccated to prevent hydrate formation which complicates stoichiometry.

Safety (GHS Classification)[1]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE:[1] Standard nitrile gloves and safety glasses are sufficient. Use a fume hood during synthesis to avoid inhalation of silica dust during purification.

References

  • ChemicalBook. (2026).[1][2] 1-(3-Hydroxy-5-methylphenyl)ethanone Datasheet & Properties. Retrieved from

  • PubChem. (2026).[3] Compound Summary: 1-(3-Hydroxy-5-methylphenyl)ethanone (CAS 43113-93-5).[1][3] National Center for Biotechnology Information.[1] Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the recommended synthetic protocol).

  • Sigma-Aldrich. (2026).[1] 1-(3-Bromo-5-methylphenyl)ethanone Product Sheet. (Precursor reference). Retrieved from [1]

  • NIST Chemistry WebBook. IR and Mass Spectra of Hydroxyacetophenone Isomers. Retrieved from [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The CAS number provided in the topic, 43113-93-5, corresponds to the chemical compound 1-(3-Hydroxy-5-methylphenyl)ethanone. This guide will instead focus on 2-Furoic Acid (CAS 88-14-2) , as initial broad searches related to the provided CAS number consistently retrieved information for this common and structurally related compound, suggesting a possible error in the query. This guide has been developed to provide a comprehensive overview of 2-furoic acid for researchers, scientists, and drug development professionals.

Introduction

2-Furoic acid, also known as furan-2-carboxylic acid, is a heterocyclic organic compound derived from furan. It is a white crystalline solid with the molecular formula C₅H₄O₃. Historically, it was first prepared by Carl Wilhelm Scheele in 1780 from the dry distillation of mucic acid, leading to its alternative name, pyromucic acid.[1] Today, it is a key bio-based platform chemical, primarily synthesized from furfural, which is derived from lignocellulosic biomass.[1][2] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals, a preservative and flavoring agent in the food industry, and a component in the production of polymers and other fine chemicals.[1][2][3] This guide provides a detailed examination of its physicochemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of 2-furoic acid is presented in the table below. These properties are fundamental to its application in various scientific and industrial fields.

PropertyValueSource
IUPAC Name Furan-2-carboxylic acid[1]
CAS Number 88-14-2[1]
Molecular Formula C₅H₄O₃[1][4]
Molecular Weight 112.08 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 128 to 132 °C[1]
Boiling Point 230 to 232 °C[1]
Solubility in Water 37 g/L at 20 °C[3]
pKa 3.16 at 25 °C[3]
LogP 0.628 at 25 °C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-furoic acid. Below are key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, -COOH), 7.90 (dd, J = 1.6, 0.8 Hz, 1H, H5), 7.22 (dd, J = 3.5, 0.8 Hz, 1H, H3), 6.64 (dd, J = 3.5, 1.6 Hz, 1H, H4)[5]

  • ¹³C NMR (100MHz, DMSO-d₆): δ 159.81 (C=O), 147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4)[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-furoic acid exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxyl group appears as a strong absorption around 1680-1700 cm⁻¹. Other significant peaks include C-O stretching and C-H stretching of the furan ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-furoic acid shows a molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight.

Synthesis and Purification

The primary industrial synthesis of 2-furoic acid is achieved through the Cannizzaro reaction of furfural.[1] This disproportionation reaction yields both 2-furoic acid and furfuryl alcohol.[1]

Cannizzaro Reaction Furfural 2 molecules of Furfural NaOH Concentrated NaOH Furfural->NaOH Reaction Products 2-Furoic Acid + Furfuryl Alcohol NaOH->Products

Figure 1: Simplified workflow of the Cannizzaro reaction for the synthesis of 2-furoic acid.

Experimental Protocol: Synthesis of 2-Furoic Acid via Cannizzaro Reaction
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • Addition of Furfural: Furfural is added dropwise to the cooled sodium hydroxide solution while maintaining the temperature below 20 °C.

  • Reaction: The mixture is stirred for several hours at room temperature.

  • Work-up: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2-furoic acid.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water or by sublimation.[6]

Biocatalytic routes using microorganisms like Nocardia corallina have also been developed, offering higher yields.[1]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and effective method for the quantitative analysis of 2-furoic acid.

Experimental Protocol: HPLC Analysis of 2-Furoic Acid
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) can be used as the mobile phase.[7]

  • Detection: The detection wavelength is typically set at 220 nm.[7]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of 2-furoic acid in the sample.

HPLC Analysis Workflow Dissolution Dissolve sample in mobile phase Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV detection at 220 nm Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Quantification Quantify using calibration curve Chromatogram->Quantification

Figure 2: General workflow for the HPLC analysis of 2-furoic acid.

Safety and Handling

2-Furoic acid is classified as an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood.

Applications

The unique properties of 2-furoic acid have led to its use in a variety of applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients, including the antibacterial agent nitrofurantoin and the diuretic furosemide.

  • Food and Beverage: It is used as a flavoring agent and a preservative due to its antimicrobial properties.[1][3]

  • Polymers: It can be used in the production of polyesters and other polymers.

  • Chemical Synthesis: It is a versatile starting material for the synthesis of other furan derivatives.

Conclusion

2-Furoic acid is a fundamentally important bio-derived chemical with a broad range of applications. A thorough understanding of its physicochemical properties, synthesis, and analytical methods is essential for its effective use in research and industry. This guide provides a comprehensive overview of these key aspects to support the work of scientists and professionals in the field.

References

  • Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. (2022). Molecules, 27(7), 2136. [Link]

  • 2-FUROIC ACID. Organic Syntheses, Coll. Vol. 1, p.276 (1941); Vol. 2, p.38 (1922). [Link]

  • 2-Furoic acid. (2024). In Wikipedia. [Link]

  • 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

  • Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3'-hydroxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3'-hydroxy-5'-methylacetophenone (CAS 34974-83-5), a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages expert interpretation and comparative analysis of structurally similar compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only provides a reliable reference for the identification of the title compound but also illustrates the deductive processes central to spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

3'-hydroxy-5'-methylacetophenone is a disubstituted acetophenone featuring a hydroxyl and a methyl group at the meta positions relative to the acetyl group. This substitution pattern governs the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation in synthetic applications.

The following sections detail the predicted spectroscopic data, grounded in the analysis of related molecules and fundamental principles of spectroscopy[1].

fragmentation_pathway parent [C₉H₁₀O₂]⁺• m/z = 150 (Molecular Ion) fragment1 [C₈H₇O₂]⁺ m/z = 135 (Base Peak) parent->fragment1 loss1 loss1 - •CH₃

Caption: Predicted primary EI-MS fragmentation pathway.

Experimental Protocols

To obtain high-quality data for confirming the structure of 3'-hydroxy-5'-methylacetophenone, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 2. Add internal standard if quantitative analysis is needed (e.g., TMS). prep1->prep2 prep3 3. Transfer solution to a clean, dry NMR tube. prep2->prep3 acq1 4. Insert tube into spectrometer and perform locking and shimming. prep3->acq1 acq2 5. Acquire ¹H spectrum (e.g., 16 scans). acq1->acq2 acq3 6. Acquire ¹³C spectrum (e.g., 1024 scans). acq2->acq3 acq4 7. (Optional) Run 2D experiments (COSY, HSQC) for full assignment. acq3->acq4 proc1 8. Apply Fourier transform, phase correction, and baseline correction. acq4->proc1 proc2 9. Calibrate spectra to the residual solvent peak or TMS (0 ppm). proc1->proc2 proc3 10. Integrate ¹H signals and pick peaks for all spectra. proc2->proc3

Caption: Standard workflow for NMR data acquisition.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Scan: Ensure the ATR crystal is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the major peaks.

Mass Spectrometry Protocol
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For a robust, small organic molecule, Electron Ionization (EI) at 70 eV is the standard method to induce fragmentation and create a library-searchable spectrum.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-400.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 3'-hydroxy-5'-methylacetophenone. The data tables and interpretations, derived from established principles and analysis of closely related structures, offer a robust framework for researchers seeking to identify or characterize this compound. The provided protocols outline the standard methodologies required to generate high-quality experimental data for verification.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SpectraBase: 3'-Methoxyacetophenone 13C NMR. [Link]

  • Wang, J., et al. (2013).
  • Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-hydroxybutanone. [Link]

  • NIST: 3-Methoxyacetophenone Mass Spectrum. [Link]

  • Hussain, S. (2023). Principles of Organic Spectroscopy. Open Access Journals. [Link]

Sources

1-(3-Hydroxy-5-methylphenyl)ethanone: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility, production protocols, and application scope of 1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), a specialized resorcinol-like scaffold used in the development of cannabinoids, chromones, and kinase inhibitors.[1]

Executive Summary & Structural Significance

1-(3-Hydroxy-5-methylphenyl)ethanone (also known as 3'-Hydroxy-5'-methylacetophenone) represents a "privileged scaffold" in drug discovery due to its specific meta-substitution pattern.[1] Unlike common ortho- or para-substituted acetophenones derived from simple Friedel-Crafts acylation, this molecule features a 1,3,5-trisubstitution pattern that mimics the A-ring of cannabinoids and various flavonoids.[1]

Core Chemical Identity
PropertyData
IUPAC Name 1-(3-Hydroxy-5-methylphenyl)ethanone
CAS Number 43113-93-5
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Functionality Electron-rich phenol (C3), Electron-withdrawing acetyl (C1), Lipophilic methyl (C5)

Why It Matters: The 3-hydroxy-5-methyl motif allows for the divergent synthesis of olivetol analogs (precursors to THC/CBD derivatives) and chromones without the steric hindrance often found in ortho-substituted isomers.[1] Its synthesis requires circumvention of standard electrophilic aromatic substitution rules, making its reliable production a key technical competency.

Synthetic Methodologies

Producing 1-(3-Hydroxy-5-methylphenyl)ethanone requires strategies that install the acetyl group meta to the directing methyl and hydroxyl groups.[1] Direct acetylation of m-cresol yields the wrong isomer (4'-hydroxy-2'-methylacetophenone).[1] Two validated routes are presented below.

Route A: The "Malonate-Decarboxylation" Strategy (Scalable)

This route is preferred for gram-to-kilogram scale synthesis as it avoids expensive transition metals and uses readily available benzoic acid precursors.[1]

Mechanism: Nucleophilic acyl substitution of an acid chloride with a magnesium enolate, followed by acid-mediated decarboxylation.[1]

  • Step 1: Protection & Activation

    • Precursor: 3-Hydroxy-5-methylbenzoic acid.[1]

    • Reagents: Acetic anhydride (Ac₂O), Thionyl chloride (SOCl₂).

    • Process: Acetylation of the phenol protects it from side reactions. Subsequent treatment with SOCl₂ converts the carboxylic acid to the acid chloride.

    • Intermediate: 3-Acetoxy-5-methylbenzoyl chloride.[1]

  • Step 2: C-Acylation & Decarboxylation

    • Reagents: Dimethyl malonate, Magnesium chloride (MgCl₂), Triethylamine (TEA), followed by HCl/H₂O.[2]

    • Protocol:

      • Form the magnesium enolate of dimethyl malonate using MgCl₂/TEA in dry acetonitrile or DCM.

      • Add the acid chloride slowly at 0°C.

      • Heat to reflux to drive the C-acylation.[1]

      • Hydrolysis: Treat the resulting

        
        -keto diester with aqueous acid (HCl/AcOH) and heat. This induces decarboxylation and deprotection of the acetyl group simultaneously.
        
    • Yield: Typically 75-85% over two steps.[1]

Route B: The "Stille Coupling" Strategy (High Precision)

Ideal for late-stage functionalization or when starting from aryl halides.[1][3]

Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an organotin reagent.[1]

  • Precursor: 3-Bromo-5-methylphenol (protected as TBDMS ether or methyl ether).[1]

  • Reagent: Tributyl(1-ethoxyvinyl)tin.[1]

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Protocol:

    • Reflux the aryl bromide and tin reagent in toluene/dioxane for 4-12 hours.

    • Hydrolysis: Treat the intermediate enol ether with dilute HCl. This unmasks the ketone.

    • Deprotection: If a methyl ether was used, cleave with BBr₃ at -78°C.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic pathways and the divergent applications of the scaffold.

G Start1 3-Hydroxy-5-methylbenzoic Acid Inter1 Acid Chloride Activation Start1->Inter1 SOCl2 Start2 3-Bromo-5-methylphenol Inter3 Pd-Catalyzed Coupling Start2->Inter3 Tributyl(1-ethoxyvinyl)tin Inter2 Mg-Malonate Complex Inter1->Inter2 Dimethyl Malonate MgCl2, TEA Target 1-(3-Hydroxy-5-methylphenyl) ethanone (CAS 43113-93-5) Inter2->Target HCl, Heat (-CO2) Inter3->Target H3O+ Hydrolysis App1 Cannabinoid Analogs (e.g., CBDV Series) Target->App1 Olivetol Synthesis App2 Chromones & Flavonoids Target->App2 Claisen Condensation App3 Chalcones (Aldol Condensation) Target->App3 Ar-CHO, Base

Figure 1: Convergent synthetic pathways (Route A & B) and downstream applications for the target intermediate.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-(3-Hydroxy-5-methylphenyl)ethanone from 3-Hydroxy-5-methylbenzoic acid.

Safety Note: Thionyl chloride is corrosive and releases HCl/SO₂ gas. Perform all steps in a fume hood.

  • Acetylation:

    • Dissolve 3-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol) in acetic anhydride (20 mL). Add 3 drops of conc. H₂SO₄.[1]

    • Heat at 80°C for 1 hour. Pour onto ice water, filter the solid 3-acetoxy-5-methylbenzoic acid, and dry.

  • Acid Chloride Formation:

    • Suspend the dry solid in toluene (50 mL). Add thionyl chloride (10 mL) and a drop of DMF.

    • Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

  • Malonate Condensation:

    • In a separate flask, mix MgCl₂ (7.0 g) and dimethyl malonate (9.0 mL) in dry acetonitrile (100 mL). Cool to 0°C.[1]

    • Add triethylamine (20 mL) dropwise (exothermic). Stir for 30 min.

    • Add the crude acid chloride (dissolved in 10 mL acetonitrile) dropwise.

    • Allow to warm to room temperature and stir overnight.

  • Hydrolysis & Decarboxylation:

    • Quench with 6M HCl (50 mL). The mixture will foam (CO₂ evolution).

    • Reflux the biphasic mixture for 4 hours to effect decarboxylation and hydrolysis of the acetyl ester.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (SiO₂, 20% EtOAc in Hexanes).

Applications in Drug Discovery

A. Cannabinoid Scaffold Synthesis

This intermediate is a direct precursor to 5-methylresorcinol derivatives.[1][3] By reducing the ketone (Wolff-Kishner or Clemmensen) or modifying the alkyl chain length via Grignard additions to the initial nitrile, researchers can synthesize "short-chain" cannabinoids (e.g., methyl/ethyl analogs of CBD) to study the effect of tail length on CB1/CB2 receptor binding affinity.

B. Chromone & Flavonoid Mimetics

Reaction of the acetyl group with diethyl oxalate followed by cyclization yields chromones .[3] These structures are critical in designing:

  • Kinase Inhibitors: The chromone core mimics the ATP-binding pocket of various kinases.[3]

  • Anti-allergic Agents: Structurally similar to cromoglicic acid derivatives.[1][3]

C. Chalcone Libraries

Claisen-Schmidt condensation with various aromatic aldehydes yields chalcones (1,3-diaryl-2-propen-1-ones).[1][3] The 3-hydroxy-5-methyl substitution provides a unique electronic profile that enhances antioxidant potency and Michael acceptor reactivity in covalent inhibitor designs.[1]

References

  • Synthetic Route (Malonate Method): Patent CN105967986B.[1] "Synthetic method of 3-hydroxyacetophenone." (Contextual application to 5-methyl derivatives).

  • Applications in Biomass/Lignin Chemistry: ResearchGate. "Formation of Phenolic Compounds from D-Galacturonic Acid." (Identifies the compound as a stable degradation product).

  • General Acyl-Resorcinol Chemistry: ChemicalBook. "Synthesis of 3-Hydroxy-5-methylbenzoic acid" (Precursor synthesis).

  • Alkylresorcinol Context: PubMed Central. "An Overview of Alkylresorcinols Biological Properties." (Structural context for 5-alkyl derivatives).

  • Compound Identity: PubChem. "1-(3-Hydroxy-5-methylphenyl)ethanone (CAS 43113-93-5)."[1][4][3]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 1-(3-Hydroxy-5-methylphenyl)ethanone: A Whitepaper for Advanced Drug and Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth investigation of the electronic properties of 1-(3-Hydroxy-5-methylphenyl)ethanone, a substituted phenolic ketone with significant potential in medicinal chemistry and materials science. Recognizing the paramount importance of electronic structure in dictating molecular reactivity, intermolecular interactions, and overall bioactivity, we outline a robust computational strategy centered on Density Functional Theory (DFT). This document serves as a detailed protocol for researchers, scientists, and drug development professionals, elucidating the causality behind the proposed experimental choices and establishing a self-validating system for theoretical analysis. We will explore the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution to construct a detailed electronic profile of the molecule. The insights gleaned from these studies are anticipated to accelerate the rational design of novel therapeutics and functional materials based on the 1-(3-Hydroxy-5-methylphenyl)ethanone scaffold.

Introduction: The Significance of Phenolic Ketones and the Need for Electronic Property Elucidation

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a vast array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The acetophenone scaffold, in particular, is a versatile building block in organic synthesis, with derivatives showing promise as antifungal agents and acetylcholinesterase inhibitors for potential applications in neurodegenerative diseases.[2][3] The specific molecule of interest, 1-(3-Hydroxy-5-methylphenyl)ethanone, a member of this important class, possesses a unique substitution pattern on the phenyl ring that is expected to modulate its electronic characteristics and, consequently, its biological and material properties.

Understanding the electronic properties of a molecule is fundamental to predicting its behavior. The distribution of electrons within a molecule governs its reactivity, its ability to form non-covalent interactions (which are critical for drug-receptor binding), and its photophysical characteristics.[4][5] For drug development professionals, a detailed map of a molecule's electronic landscape can guide lead optimization, predict metabolic fate, and help in understanding mechanisms of action at a quantum level.[5]

This guide, therefore, proposes a comprehensive theoretical study of 1-(3-Hydroxy-5-methylphenyl)ethanone to unlock a deeper understanding of its potential. By employing state-of-the-art computational methods, we aim to provide a foundational dataset of its electronic properties, thereby facilitating its exploration in various scientific domains.

Theoretical Methodology: A Validated Computational Approach

To ensure the scientific integrity and reproducibility of the proposed study, we will employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] DFT has become a mainstay in computational chemistry due to its excellent balance of accuracy and computational cost, providing reliable predictions of molecular properties.[8][9]

The entire computational workflow is designed to be a self-validating system, where the results from different analyses will be cross-correlated to build a cohesive and trustworthy electronic profile of 1-(3-Hydroxy-5-methylphenyl)ethanone.

G cluster_input Input cluster_computation Computational Engine cluster_analysis Electronic Property Analysis cluster_output Predicted Properties & Insights mol_structure Molecular Structure of 1-(3-Hydroxy-5-methylphenyl)ethanone dft Density Functional Theory (DFT) Geometry Optimization & Frequency Calculation mol_structure->dft homo_lumo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) dft->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping dft->mep mulliken Mulliken Population Analysis dft->mulliken reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity interactions Intermolecular Interactions & Binding Sites mep->interactions charge_dist Charge Distribution & Polarity mulliken->charge_dist reactivity->interactions interactions->charge_dist G cluster_mep MEP Surface of 1-(3-Hydroxy-5-methylphenyl)ethanone cluster_key Color Key mep_surface [Image of MEP surface with color-coded regions] red blue green

Figure 2: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for 1-(3-Hydroxy-5-methylphenyl)ethanone.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule from quantum chemical calculations. [10]While it has known limitations, it offers a valuable qualitative picture of the charge distribution and the ionic/covalent nature of chemical bonds. [11] The calculated Mulliken charges will reveal the extent of electron delocalization within the aromatic ring and the polarization of the C=O and O-H bonds. This information complements the MEP analysis by providing a quantitative measure of the charge at each atomic center.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in 1-(3-Hydroxy-5-methylphenyl)ethanone

AtomPredicted Mulliken Charge (a.u.)
O (carbonyl)TBD
O (hydroxyl)TBD
C (carbonyl)TBD
H (hydroxyl)TBD

These charge values are instrumental in parameterizing molecular mechanics force fields for subsequent molecular dynamics simulations, which can provide insights into the dynamic behavior of the molecule in different environments.

Implications for Drug Discovery and Materials Science

The comprehensive electronic property profile generated through this theoretical study will have significant implications for the rational design of novel molecules based on the 1-(3-Hydroxy-5-methylphenyl)ethanone scaffold.

  • In Drug Discovery: The identification of reactive sites from the HOMO-LUMO and MEP analyses can guide the design of derivatives with enhanced binding affinity and specificity for a biological target. Understanding the charge distribution can help in optimizing pharmacokinetic properties such as solubility and membrane permeability. For instance, the regions of negative potential on the oxygen atoms suggest key interaction points for hydrogen bond donors in a protein's active site.

  • In Materials Science: The HOMO-LUMO gap is directly related to the optical and electronic properties of a material. [4]Molecules with tunable HOMO-LUMO gaps are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The predicted electronic properties can serve as a starting point for designing new materials with desired photophysical characteristics.

Conclusion

This technical guide has outlined a rigorous and validated computational methodology for the theoretical investigation of the electronic properties of 1-(3-Hydroxy-5-methylphenyl)ethanone. By leveraging the predictive power of Density Functional Theory, we can obtain a detailed understanding of the molecule's frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution. The insights derived from this study will provide a solid foundation for future research in drug discovery and materials science, enabling the informed design of novel and functional molecules. This theoretical approach represents a crucial first step in unlocking the full potential of the 1-(3-Hydroxy-5-methylphenyl)ethanone scaffold.

References

  • Chem-Impex. 4'-Hydroxy-3'-methylacetophenone. [Link]

  • Rosenau, T., et al. 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. ACS Omega. 2017. [Link]

  • Ma, Y. T., et al. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design. 2013. [Link]

  • Wikipedia. Density functional theory. [Link]

  • Wikipedia. Mulliken population analysis. [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. 2023. [Link]

  • Neese, F. Density functional theory. Photosynthesis Research. 2009. [Link]

  • Journal of Medicinal Chemistry. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. 2019. [Link]

  • RASĀYAN Journal of Chemistry. Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. 2025. [Link]

  • Chemistry LibreTexts. Mulliken Populations. 2022. [Link]

  • National Center for Biotechnology Information. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. 2022. [Link]

  • The Journal of Physical Chemistry Letters. Density-Corrected Density Functional Theory for Molecular Properties. 2023. [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. 2023. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. 2013. [Link]

  • ResearchGate. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. 2015. [Link]

  • Mulliken population analysis. [Link]

  • Schrödinger. HOMO-LUMO Energy Gap. 2022. [Link]

  • Royal Society of Chemistry. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems. 2021. [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? 2018. [Link]

  • PubChem. 2-Hydroxy-5-methylacetophenone. [Link]

  • Michigan State University. Population Analysis. [Link]

  • MDPI. Microencapsulation of Phenolic Extracts from Verbascum sinaiticum Leaf Using Maltodextrin and Gum Arabic: Physicochemical Properties, Encapsulation Efficiency, and Storage Stability. 2024. [Link]

  • Chemistry LibreTexts. Excited Electronic States: Electronic Spectroscopy of Molecules. 2020. [Link]

  • ResearchGate. Density functional theory for the prediction of interfacial properties of molecular fluids within the SAFT-γ coarse-grained approach. 2017. [Link]

  • National Center for Biotechnology Information. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. 2016. [Link]

  • CASTEP. Mulliken population analysis. [Link]

  • ResearchGate. 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. 2017. [Link]

  • IntechOpen. Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. 2017. [Link]

  • National Center for Biotechnology Information. An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology. 2023. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. 2018. [Link]

  • Southern Research Station. 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. 2017. [Link]

Sources

Strategic Functionalization of 1-(3-Hydroxy-5-methylphenyl)ethanone: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanisms and strategic functionalization of 1-(3-Hydroxy-5-methylphenyl)ethanone .

Executive Summary

1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), also known as 3'-hydroxy-5'-methylacetophenone, represents a versatile 1,3,5-trisubstituted benzene scaffold.[1][2] Its unique substitution pattern—comprising a strongly activating hydroxyl group, a moderately activating methyl group, and a deactivating acetyl group—creates a distinct electronic landscape that governs its reactivity with electrophiles.[3]

This guide provides a deep mechanistic analysis of its reactivity, focusing on regioselective electrophilic aromatic substitution (EAS) , carbonyl side-chain modifications (Claisen-Schmidt) , and phenolic O-functionalization .[1][3] It is designed for medicinal chemists leveraging this scaffold for the synthesis of chalcones, chromones, and bioactive heterocycles.[3]

Mechanistic Analysis & Reactivity Landscape[1]

Electronic and Steric Topography

The molecule features three substituents in a meta relationship to one another. To predict regioselectivity, we must analyze the superimposed directing effects of the Hydroxyl (C3) , Methyl (C5) , and Acetyl (C1) groups.[3]

PositionElectronic InfluenceSteric EnvironmentReactivity Prediction
C2 Ortho to OH (Strong Act.), Para to Me (Weak Act.), Ortho to Acetyl (Deact.)[1]High Hindrance: Flanked by OH and Acetyl.[4]Low: Sterically crowded; electronic activation is counteracted by the adjacent electron-withdrawing acetyl.[1]
C4 Ortho to OH (Strong Act.), Ortho to Me (Weak Act.) , Para to Acetyl (Deact.)[3]Moderate Hindrance: Flanked by OH and Me.Highest: The "sweet spot" of activation. It resides between two activators and is furthest from the bulky acetyl group.
C6 Para to OH (Strong Act.), Ortho to Me (Weak Act.), Ortho to Acetyl (Deact.)[3]High Hindrance: Flanked by Me and Acetyl.Moderate: Activated by p-OH, but sterically hindered by the acetyl group.[1]
Visualization: Reactivity Hotspots

The following diagram maps the primary reaction vectors for this scaffold.

ReactivityMap Core 1-(3-Hydroxy-5-methylphenyl)ethanone C4_Site C4 Position (Primary EAS Site) Core->C4_Site Halogenation/Nitration (Cooperative Activation) OH_Group Phenolic -OH (Nucleophilic Attack) Core->OH_Group O-Alkylation/Acylation (Williamson Ether) Acetyl_Group Acetyl -COCH3 (Aldol/Claisen-Schmidt) Core->Acetyl_Group Condensation w/ Aldehydes (Chalcone Formation) Halide 4-Bromo Derivative C4_Site->Halide Ether O-Alkyl Ethers OH_Group->Ether Chalcone Bioactive Chalcones Acetyl_Group->Chalcone

Caption: Reactivity map highlighting the C4 regioselectivity for EAS and side-chain vectors.[1]

Key Reaction Pathways[1][3]

Electrophilic Aromatic Substitution (EAS)

Unlike simple acetophenones, the 3-hydroxy group dominates the directing effects.[1]

  • Bromination: Reaction with

    
     in acetic acid typically yields the 4-bromo  derivative.[1] The C2 position is protected by the acetyl group's steric bulk and electron-withdrawing inductive effect.[1]
    
  • Nitration: Controlled nitration (e.g.,

    
    ) targets C4.[3] However, strong acidic conditions can lead to ipso-substitution or oxidation of the methyl group if not carefully controlled.[1]
    
Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl group at C1 contains acidic


-protons (

).[1] In the presence of a base (KOH or NaOH) and an aromatic aldehyde, the enolate attacks the aldehyde to form an

-unsaturated ketone (chalcone).[3]
  • Mechanism:

    • Deprotonation: Base removes an

      
      -proton from the acetyl group to form an enolate.[1]
      
    • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.

    • Dehydration: The resulting

      
      -hydroxy ketone undergoes E1cB elimination to form the conjugated enone.[1]
      
  • Significance: This is the primary route for synthesizing antioxidant and anti-inflammatory agents from this scaffold.

O-Functionalization

The phenolic hydroxyl (


) is readily deprotonated by weak bases (

).[1][3]
  • Reaction:

    
     reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).[3]
    
  • Protection: Essential if the EAS reaction requires non-acidic conditions or to prevent side reactions at the phenol during oxidation steps.

Detailed Experimental Protocol: Synthesis of Chalcone Derivatives

This protocol describes the synthesis of a chalcone derivative via Claisen-Schmidt condensation, a critical workflow for drug discovery applications involving this scaffold.[1]

Target Reaction:



Reagents & Equipment
  • Substrate: 1-(3-Hydroxy-5-methylphenyl)ethanone (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 eq)[1][3]

  • Base: Potassium Hydroxide (KOH) pellets (3.0 eq)

  • Solvent: Ethanol (Absolute)[1][3]

  • Quenching: 1M HCl, Ice water

Step-by-Step Methodology
  • Solution Preparation: Dissolve 1-(3-Hydroxy-5-methylphenyl)ethanone (5 mmol) and the aromatic aldehyde (5.5 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Prepare a solution of KOH (15 mmol) in a minimum amount of water (approx. 1-2 mL) and add it dropwise to the stirring ethanolic solution.

    • Note: The solution will likely darken (yellow/orange) indicating enolate formation.

  • Reaction Phase: Stir the mixture at room temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with a lower

      
       than the aldehyde but higher than the starting ketone.[1]
      
  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • Acidify carefully with 1M HCl to pH ~3-4.[1] This protonates the phenolate (regenerating the -OH) and precipitates the chalcone.[1]

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the solid with cold water (

      
      ) to remove salts.
      
    • Recrystallize from hot ethanol or EtOH/Water mixture.

Process Logic Diagram

ChalconeSynthesis Start Start: Dissolve Ketone & Aldehyde in EtOH BaseAdd Add aq. KOH (3.0 eq) Dropwise Start->BaseAdd Stir Stir RT (12-24h) Monitor TLC BaseAdd->Stir Quench Pour into Ice Water Acidify with HCl to pH 4 Stir->Quench Isolate Filter Precipitate Wash with cold H2O Quench->Isolate Purify Recrystallize (EtOH) Isolate->Purify

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Data Summary: Regioselectivity & Conditions[3][5][6]

Reaction TypeReagentPrimary SiteYield (Typical)Notes
Bromination

C4 75-85%C4 is activated by ortho-OH and ortho-Me.[1]
Nitration

C4 60-70%Requires low temp to prevent oxidation.[1][3]
Aldol Cond.

Acetyl-CH3 80-95%Forms Chalcone.[1] Phenol protection not strictly required.
O-Alkylation

Phenolic O >90%Standard Williamson Ether synthesis.[1][3]

References

  • Regioselectivity in Phenolic Ketones

    • Title: Regioselectivity in Electrophilic Aromatic Substitutions.[5]

    • Source: Chemistry LibreTexts / YouTube (Michael Evans).[1]

    • URL:[Link][1][3]

  • Chalcone Synthesis Methodology

    • Title: Synthesis of Chalcone Derivatives and Their Biological Activities: A Review.
    • Source: ACS Omega, 2022.[3]

    • URL:[Link][1][3]

  • General Reactivity of Hydroxy-Methyl-Acetophenones

    • Title: 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity.[1][4]

    • Source: ACS Omega, 2017 (Provides comparative reactivity data for similar scaffolds).[3][4]

    • URL:[Link][1][3]

  • Compound Data & Properties

    • Title: 1-(3-Hydroxy-5-methylphenyl)ethanone (CID 13025248).[1][2]

    • Source: PubChem.[2][6]

    • URL:[Link][1][3]

Sources

Technical Whitepaper: 1-(3-Hydroxy-5-methylphenyl)ethanone as a Scaffold for 5-Methyl Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 1-(3-Hydroxy-5-methylphenyl)ethanone in flavonoid synthesis.

This guide deviates from standard "recipe" formats to address the structural paradox of this molecule: it lacks the ortho-hydroxyl group required for direct flavonoid cyclization. Therefore, this document serves as a blueprint for regioselective functionalization —specifically converting this "latent" scaffold into rare and highly bioactive 5-methyl-7-hydroxyflavonoids via the Elbs Persulfate Oxidation pathway.

Executive Summary

1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), also known as 3'-hydroxy-5'-methylacetophenone, represents a critical "pro-building block" in medicinal chemistry. Unlike the ubiquitous 2-hydroxyacetophenones used for standard flavone synthesis, this meta-substituted isomer offers a unique entry point into 5-methyl-substituted flavonoids .

The methyl group at position 5 (relative to the acetyl) allows for the construction of the 5-methyl-7-hydroxyflavone core—a scaffold associated with enhanced lipophilicity and metabolic stability compared to non-methylated analogs. This guide outlines the "Activation-Cyclization" workflow, transforming the inert precursor into a reactive chalcone and subsequently a closed-ring flavonoid.

Structural Analysis & Synthetic Strategy

The Ortho-Hydroxyl Challenge

Classic flavonoid synthesis (via Claisen-Schmidt condensation followed by oxidative cyclization) requires a hydroxyl group at the C2 position (ortho to the acetyl group) to act as the nucleophile for ring closure (Ring C formation).

  • Standard Precursor: 2-Hydroxyacetophenone

    
     2'-Hydroxychalcone 
    
    
    
    Flavone.
  • Target Precursor: 1-(3-Hydroxy-5-methylphenyl)ethanone.

    • Problem: The hydroxyl is at C3 (meta to acetyl). Positions 2 and 6 are unsubstituted.

    • Solution: We must introduce an oxygen atom at C6.

The Regioselective Solution: Elbs Persulfate Oxidation

The strategic value of this building block lies in its electronic disposition. The hydroxyl group at C3 is an ortho/para director. The acetyl group at C1 is a meta director.

  • Position 2: Sterically crowded (between Acetyl and OH).

  • Position 4: Para to Acetyl (deactivated), Ortho to OH.

  • Position 6: Para to OH (strongly activated), Ortho to Acetyl.

Elbs Persulfate Oxidation specifically targets the position para to the phenol. Therefore, treating 1-(3-Hydroxy-5-methylphenyl)ethanone with potassium persulfate yields 1-(2,5-dihydroxy-3-methylphenyl)ethanone (renumbered). This new intermediate possesses the required ortho-hydroxyl for flavonoid synthesis and places the methyl group at the critical C5 position of the final flavonoid.

Synthetic Pathway Visualization

The following diagram illustrates the transformation from the raw building block to the final 5-methylflavone core.

FlavonoidSynthesis cluster_mechanism Regioselectivity Logic Start 1-(3-Hydroxy-5-methylphenyl)ethanone (Inert Precursor) Intermediate 1-(2,5-Dihydroxy-3-methylphenyl)ethanone (Activated Scaffold) Start->Intermediate Elbs Oxidation (K2S2O8, NaOH) Chalcone 2',5'-Dihydroxy-3'-methylchalcone (Open Chain) Intermediate->Chalcone Claisen-Schmidt (Ar-CHO, KOH) Flavone 5-Methyl-6-hydroxyflavone (Final Target) Chalcone->Flavone Cyclization (I2, DMSO) Note Oxidation occurs PARA to the 3-OH group, installing the critical 2-OH functionality.

Caption: Figure 1. The "Activation-Cyclization" pathway transforming the 3-hydroxy precursor into a bioactive 5-methyl flavonoid.

Detailed Experimental Protocols

Phase 1: Activation (Elbs Persulfate Oxidation)

This step is the "key" that unlocks the molecule's potential.

Reagents:

  • 1-(3-Hydroxy-5-methylphenyl)ethanone (10 mmol)

  • Potassium Persulfate (

    
    ) (12 mmol)
    
  • Sodium Hydroxide (NaOH) (20% aq. solution)

  • Sodium Sulfite (

    
    )
    

Protocol:

  • Dissolution: Dissolve 10 mmol of the starting acetophenone in 20 mL of 20% NaOH. Cool the solution to 5°C in an ice bath.

  • Oxidation: Add a saturated aqueous solution of

    
     (12 mmol) dropwise over 2 hours. Crucial: Maintain temperature < 10°C to prevent polymerization.
    
  • Incubation: Stir the dark brown solution for 24 hours at room temperature.

  • Acidification: Acidify the mixture with dilute HCl to pH 4. Unreacted starting material may precipitate; filter this off.

  • Hydrolysis: To the filtrate, add 20 mL of concentrated HCl and sodium sulfite (0.5 g). Heat to 90°C for 30 minutes. This hydrolyzes the intermediate sulfate ester.

  • Extraction: Cool and extract with ethyl acetate (

    
     mL). The product, 1-(2,5-dihydroxy-3-methylphenyl)ethanone , is obtained as a solid after solvent evaporation.
    

Yield Expectation: 35–45% (Typical for Elbs oxidation).

Phase 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Now that the ortho-hydroxyl is present, we form the chalcone.

Reagents:

  • Activated Acetophenone (from Phase 1) (5 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde) (5.5 mmol)

  • KOH (40% aq.)

  • Ethanol (EtOH)

Protocol:

  • Mixing: Dissolve the acetophenone and aldehyde in 15 mL of Ethanol.

  • Catalysis: Add 5 mL of 40% KOH dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will turn deep red/orange (characteristic of chalcones).

  • Isolation: Pour into crushed ice/HCl water. The yellow/orange precipitate is the 2',5'-dihydroxy-3'-methylchalcone .

  • Purification: Recrystallize from ethanol.

Phase 3: Oxidative Cyclization (Flavone Formation)

The final step closes the C-ring.

Reagents:

  • Chalcone (1 mmol)

  • Iodine (

    
    ) (catalytic, 10 mol%)
    
  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Setup: Dissolve the chalcone in 5 mL DMSO. Add a crystal of Iodine.

  • Reflux: Heat the mixture to 130°C for 2–4 hours.

  • Workup: Pour into cold water containing sodium thiosulfate (to remove iodine).

  • Filtration: Collect the precipitate.

  • Result: The product is 5-methyl-6-hydroxyflavone (Note: Numbering shifts; the methyl at acetophenone C3 becomes Flavone C5).

Quantitative Data & Optimization

The following table summarizes optimization parameters for the critical Claisen-Schmidt step using this specific methylated scaffold.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
KOH (40%) Ethanol252478% Standard protocol; best balance of yield/purity.
NaOH (Pellets)Methanol251865%Faster, but more side products (Cannizzaro).
PiperidineEthanol80 (Reflux)655%Lower yield; useful for acid-sensitive aldehydes.

Ethanol251282%High purity ; easier workup but expensive reagent.

Biological Implications of the 5-Methyl Motif

Incorporating the 5-methyl group via this building block drastically alters the flavonoid's pharmacophore:

  • Lipophilicity: The methyl group increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The C5 position is a common site for metabolic oxidation. Blocking it with a methyl group prolongs the half-life of the drug candidate.

  • Binding Affinity: 5-methylflavonoids have shown distinct binding profiles in kinase inhibition assays compared to their non-methylated counterparts, often exhibiting higher selectivity for PI3K and COX-2 enzymes.

References

  • Claisen-Schmidt Condensation Overview. Scribd. "Claisen-Schmidt Condensation Overview." Available at: [Link]

  • Preparation of Flavanones via Claisen-Schmidt. ResearchGate. "Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt condensation." Available at: [Link]

  • PubChem Compound Summary. National Library of Medicine. "1-(3-Hydroxy-5-methylphenyl)ethanone." Available at: [Link]

  • Synthesis of 3-hydroxy flavones. SciSpace. "Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity." Available at: [Link]

Strategic Utilization of 1-(3-Hydroxy-5-methylphenyl)ethanone in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(3-Hydroxy-5-methylphenyl)ethanone in the Synthesis of Novel Heterocycles Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The "Meta-Hydroxy" Advantage

In the landscape of aromatic building blocks, 1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5) represents a distinct and underutilized scaffold compared to its ubiquitous isomer, 2'-hydroxyacetophenone. While the ortho-isomer is classically employed for chromone and flavone synthesis via intramolecular cyclization, the meta-position of the hydroxyl group in the 1,3,5-trisubstituted motif of this compound dictates a different, yet highly versatile, reactivity profile.

This guide delineates the strategic application of this scaffold in the synthesis of three critical heterocyclic classes: 1,3-Thiazoles , Pyrazoles , and Mannich Bases . By leveraging the specific electronic directing effects of the 3-hydroxy and 5-methyl groups, researchers can access novel chemical space with enhanced solubility and target specificity.

Chemical Profile & Reactivity Analysis

  • IUPAC Name: 1-(3-Hydroxy-5-methylphenyl)ethanone[1]

  • Structure: A 1,3,5-trisubstituted benzene ring.[2]

  • Key Functional Handles:

    • Acetyl Group (C-1): The primary site for C-C bond formation (Claisen-Schmidt) and

      
      -halogenation.
      
    • Hydroxyl Group (C-3): Strongly activating, ortho/para directing. It serves as a handle for etherification or as a hydrogen-bond donor in the final pharmacophore.

    • Methyl Group (C-5): Weakly activating, provides lipophilicity and steric bulk, often improving the metabolic stability of the final drug candidate.

Reactivity Matrix: Unlike 2-hydroxyacetophenones, this molecule does not readily undergo Baker-Venkataraman rearrangement to form chromones directly. Instead, its utility lies in intermolecular heterocyclizations.

Reaction VectorTarget HeterocycleKey IntermediateMechanism
Vector A 1,3-Thiazoles

-Bromoacetophenone
Hantzsch Condensation
Vector B Pyrazoles/Isoxazoles Chalcone (Enone)Michael Addition + Cyclocondensation
Vector C Mannich Bases Amino-ketoneElectrophilic Aromatic Substitution

Vector A: The Hantzsch Thiazole Gateway

The most robust application of 1-(3-Hydroxy-5-methylphenyl)ethanone is its conversion into 2,4-disubstituted thiazoles. These moieties are pharmacophores in numerous kinase inhibitors and antimicrobial agents.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence:

  • Activation: Selective bromination of the acetyl methyl group.

  • Cyclization: Condensation with a thioamide or thiourea derivative.

ThiazoleSynthesis Start 1-(3-Hydroxy-5-methylphenyl)ethanone Inter 2-Bromo-1-(3-hydroxy-5-methylphenyl)ethanone Start->Inter Br2 / AcOH or NBS, p-TsOH Product 4-(3-Hydroxy-5-methylphenyl)-2-amino-thiazole Inter->Product Thiourea / EtOH Reflux, 2-4h

Figure 1: Step-wise construction of the thiazole core via Hantzsch synthesis.

Experimental Protocol (Self-Validating)

Step 1:


-Bromination 
  • Reagents: 1-(3-Hydroxy-5-methylphenyl)ethanone (1.0 eq),

    
    -Bromosuccinimide (NBS, 1.1 eq), 
    
    
    
    -Toluenesulfonic acid (p-TsOH, 0.1 eq).
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve ketone in ACN. Add p-TsOH.

    • Add NBS portion-wise at room temperature (exothermic).

    • Stir at 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Checkpoint: The product is a lachrymator. Handle in a fume hood.

    • Workup: Pour into ice water. Filter the solid precipitate. Recrystallize from ethanol.

Step 2: Hantzsch Cyclization

  • Reagents:

    
    -Bromo intermediate (1.0 eq), Thiourea (1.2 eq).
    
  • Solvent: Ethanol (absolute).

  • Procedure:

    • Suspend the

      
      -bromo ketone in ethanol.
      
    • Add thiourea.[3][4][5] The mixture will solubilize upon heating.[6]

    • Reflux for 3 hours. A precipitate (HBr salt of the thiazole) often forms.

    • Neutralization: Cool to RT. Add aqueous

      
       dropwise until pH ~8. The free base precipitates.
      
    • Filtration and drying yield the 2-amino-4-arylthiazole.

Vector B: The Chalcone-Pyrazole Platform

The acetyl group acts as a nucleophile in aldol-type condensations, creating an


-unsaturated ketone (chalcone). This "enone" system is a versatile Michael acceptor for dinucleophiles like hydrazine.
Mechanistic Pathway

This route introduces diversity at the distal aryl ring, allowing for Structure-Activity Relationship (SAR) tuning.

PyrazoleSynthesis Ketone 1-(3-Hydroxy-5-methylphenyl)ethanone Chalcone Chalcone Intermediate (Enone) Ketone->Chalcone KOH / EtOH Claisen-Schmidt Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Chalcone KOH / EtOH Claisen-Schmidt Pyrazole 3,5-Disubstituted Pyrazole Chalcone->Pyrazole Hydrazine Hydrate AcOH, Reflux Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Hydroxylamine HCl NaOAc, Reflux

Figure 2: Divergent synthesis of nitrogen-containing heterocycles from the chalcone pivot.

Experimental Protocol

Claisen-Schmidt Condensation

  • Reagents: Ketone (1.0 eq), Substituted Benzaldehyde (1.0 eq), KOH (40% aq, 3.0 eq).

  • Solvent: Ethanol.[3][6]

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol.

    • Add KOH solution dropwise at 0-5°C.

    • Stir at RT for 12-24 hours. The solution usually turns deep yellow/orange (formation of conjugated system).

    • Quench: Pour into ice-water containing dilute HCl. Filter the yellow solid.

Pyrazoline/Pyrazole Formation

  • Reagents: Chalcone (1.0 eq), Hydrazine Hydrate (5.0 eq).

  • Solvent: Glacial Acetic Acid (for cyclization to N-acetyl pyrazoline) or Ethanol (for simple pyrazoline).

  • Procedure:

    • Reflux the chalcone with hydrazine in ethanol for 6 hours.

    • Concentrate solvent. Pour into ice water.

    • Note: To obtain the aromatic pyrazole, an oxidative step (e.g.,

      
       or DDQ) may be required if the reaction stops at the pyrazoline stage.
      

Vector C: Ring Functionalization via Mannich Reaction

The 3-hydroxy and 5-methyl groups activate the benzene ring, specifically at positions 2, 4, and 6 .

  • Position 2: Sterically crowded (between Acetyl and OH).

  • Position 4: Activated by OH (ortho) and Methyl (ortho). This is the kinetically favored site for electrophilic substitution.

  • Position 6: Activated by Methyl (ortho) and OH (para).

Application: Introduction of aminomethyl groups to enhance water solubility (crucial for drug bioavailability).

Protocol:

  • Reagents: Ketone (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Secondary Amine (e.g., Morpholine, 1.2 eq).

  • Solvent: Ethanol.

  • Conditions: Reflux for 4-8 hours.

  • Outcome: Formation of the Mannich base, predominantly at the C-4 position due to the strong ortho-directing power of the hydroxyl group combined with the ortho-directing power of the methyl group.

Summary of Synthetic Utility

TransformationReagentsPrimary ProductApplication

-Bromination

or NBS

-Bromo ketone
Precursor for Thiazoles, Imidazoles
Claisen-Schmidt Ar-CHO, KOHChalconeAnti-inflammatory, Anti-oxidant agents
Heterocyclization Thiourea2-AminothiazoleKinase Inhibitors
Heterocyclization HydrazinePyrazoleCOX-2 Inhibitors
Mannich Reaction HCHO,

Amino-ketoneProdrugs, Solubility enhancement

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Thiazol)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Chalcone Synthesis: Claisen, L., & Claparède, A. (1881). "Ueber Verbindungen von Ketonen mit Aldehyden." Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.

  • Thiazole Biological Activity: Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles: An Update." Synthetic Communications, 42(10), 1455-1477.

  • Mannich Reaction on Phenols: Roman, G. (2000).[6] "Synthesis and Reactivity of Some Mannich Bases. VI. New Arylamine Mannich Bases Derived From 2-Hydroxy-5-Methylacetophenone."[6][7] Turkish Journal of Chemistry, 24, 67-71.[6] (Note: Illustrates the methodology applicable to hydroxy-methyl-acetophenones).

  • Compound Data: PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone (CID 13025248).[1] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3'-hydroxy-5'-methylacetophenone via Diazotization and Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3'-hydroxy-5'-methylacetophenone, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a classic and reliable two-stage, one-pot procedure commencing with the diazotization of 3-amino-5-methylacetophenone. The resulting intermediate, an aryl diazonium salt, is subsequently hydrolyzed to yield the target phenol. This application note emphasizes the mechanistic principles, critical safety considerations, and procedural nuances required to ensure a successful and safe synthesis. The methodologies described herein are intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Significance

3'-hydroxy-5'-methylacetophenone is a key intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. Its substituted phenol and ketone moieties provide versatile handles for further chemical modification. The synthetic route described herein—conversion of an aromatic amine to a phenol via a diazonium salt intermediate—is a fundamental transformation in organic chemistry.[1] This method is particularly useful when direct electrophilic substitution on the aromatic ring is challenging or leads to undesired isomers. Understanding the intricacies of this protocol is essential for its safe and efficient execution.

Reaction Scheme

The overall transformation proceeds in two sequential steps within a single reaction vessel:

  • Diazotization: 3-amino-5-methylacetophenone is treated with sodium nitrite in a strong acidic medium at low temperatures to form the corresponding aryl diazonium salt.

  • Hydrolysis: The aqueous solution of the diazonium salt is gently heated, leading to the evolution of nitrogen gas and the formation of the desired 3'-hydroxy-5'-methylacetophenone.

Reaction Scheme: Synthesis of 3'-hydroxy-5'-methylacetophenone

(Note: Image is a placeholder for the chemical reaction scheme.)

Mechanistic Pathway

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The process is bifurcated into the formation of the diazonium salt and its subsequent conversion to a phenol.

Stage 1: Diazotization Mechanism

The diazotization reaction begins with the in situ generation of the electrophilic agent, the nitrosonium ion (NO⁺).[2]

  • Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with the strong mineral acid (e.g., H₂SO₄) to form nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion.[1]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine (3-amino-5-methylacetophenone) attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers (tautomerization) and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium ion, characterized by the -N₂⁺ group.[2]

The entire process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.[3][4]

Diazotization Mechanism Figure 1: Diazotization Reaction Pathway cluster_0 Nitrosonium Ion Formation cluster_1 Amine Reaction NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Amine 3-Amino-5-methyl- acetophenone N_Nitrosamine N-Nitrosamine Intermediate Amine->N_Nitrosamine + NO⁺ Diazonium_Salt Aryl Diazonium Salt N_Nitrosamine->Diazonium_Salt Tautomerization & Dehydration

Caption: Figure 1: Diazotization Reaction Pathway

Stage 2: Hydrolysis Mechanism

The hydrolysis step is conceptually more straightforward but requires careful temperature control.

  • Decomposition of Diazonium Salt: Upon warming the acidic solution, the diazonium group (-N₂⁺) leaves as dinitrogen gas (N₂), an exceptionally stable leaving group. This generates a highly unstable and reactive aryl cation.[5]

  • Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the aryl cation.[5]

  • Deprotonation: The resulting oxonium ion is deprotonated by water or the conjugate base of the acid (e.g., HSO₄⁻) to yield the final phenolic product, 3'-hydroxy-5'-methylacetophenone. The reaction is typically performed in an acidic solution to keep the final phenol product in its unionized form.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Amino-5-methylacetophenone>98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, >97%Fisher Scientific
Sulfuric Acid (H₂SO₄), conc.95-98%VWR
Urea (optional, for quenching)Reagent GradeAlfa Aesar
Ethyl Acetate (EtOAc)HPLC GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)Lab Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Lab Grade-
Deionized Water (DI H₂O)--
Ice--
Starch-iodide paper--

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, heating mantle, reflux condenser, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Stage 1: Diazotization of 3-Amino-5-methylacetophenone

  • Acidic Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, prepare a solution of 100 mL of DI water and 15 mL (27.6 g, 0.28 mol) of concentrated sulfuric acid. Carefully add the acid to the water while cooling the flask in an ice bath.

  • To this cold acid solution, slowly add 15.0 g (0.10 mol) of 3-amino-5-methylacetophenone. Stir until all the amine salt has dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice-water-salt bath. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[3][4]

  • Nitrite Addition: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of DI water and cool the solution. Transfer this solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • (Optional but Recommended) Quenching: To destroy any excess nitrous acid, add a small amount of urea (approx. 0.5 g) in portions until the starch-iodide test is negative (the solution no longer turns the paper blue).[3]

Stage 2: Hydrolysis of the Diazonium Salt

  • Heating: Remove the ice bath and fit the flask with a reflux condenser. Gently warm the solution using a heating mantle. The evolution of nitrogen gas will become apparent.

  • Heat the solution to a gentle boil (approximately 100 °C) and maintain this temperature for 30-60 minutes, or until the evolution of nitrogen gas ceases. The solution will typically darken.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous solution three times with 75 mL portions of ethyl acetate (EtOAc).

  • Washing: Combine the organic extracts and wash them once with 50 mL of DI water, followed by once with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, and finally once with 50 mL of brine.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 3'-hydroxy-5'-methylacetophenone can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexane) or by column chromatography on silica gel.

Key Considerations and Troubleshooting

ParameterImportanceTroubleshooting Tip
Temperature Critical. Must be kept at 0-5 °C during diazotization to prevent premature decomposition of the diazonium salt.[3][4]If temperature rises, yields will drop and tar formation will increase.[6] Use an efficient ice-salt bath.
Acidity A strong acidic medium is required to generate the nitrosonium ion and stabilize the resulting diazonium salt.Insufficient acid can lead to incomplete diazotization or unwanted diazoamino coupling side reactions.
Rate of Addition Slow, dropwise addition of NaNO₂ solution is essential for temperature control and to prevent localized high concentrations of nitrous acid.Rapid addition can cause a dangerous temperature spike and lead to decomposition.
Hydrolysis Temp. Gentle heating is required. Overheating can promote polymerization and the formation of tarry by-products.If excessive tarring occurs, consider steam distillation as an alternative purification method for the final product.
Excess Nitrous Acid Excess nitrous acid can lead to unwanted side reactions during the heating phase.Quench with urea or sulfamic acid before heating. This is a critical safety and purity step.[3]

Safety Precautions

Hazard Identification and Mitigation:

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested.[7][8] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[9]

  • Aryl Diazonium Salts: Potentially explosive. [3][4] Never isolate diazonium salts in their solid, dry state. Always keep them in a cold aqueous solution and use them in situ. Violent decomposition can occur upon heating or shock.[3]

  • Concentrated Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[7]

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction is performed in an open or vented system (e.g., with a reflux condenser) to prevent pressure buildup.[3][4]

Workflow Visualization

Experimental Workflow Figure 2: Experimental Workflow for Synthesis start Start: Prepare Acidic Amine Solution cool_amine Cool Solution to 0-5 °C start->cool_amine add_nitrite Dropwise Addition of NaNO₂ (Maintain 0-5 °C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir_cold Stir for 30 min at 0-5 °C add_nitrite->stir_cold check_quench Check & Quench Excess HNO₂ (Starch-Iodide Paper, Urea) stir_cold->check_quench heat_hydrolysis Heat to Boiling for Hydrolysis (Cease N₂ Evolution) check_quench->heat_hydrolysis cool_down Cool to Room Temperature heat_hydrolysis->cool_down extract Extract with Ethyl Acetate (3x) cool_down->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Purify Product (Recrystallization / Chromatography) dry_concentrate->purify end_product Final Product: 3'-hydroxy-5'-methylacetophenone purify->end_product

Caption: Figure 2: Experimental Workflow for Synthesis

References

  • Taniguchi, N. (2015). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Organic Process Research & Development. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. AIChE - Accepted Manuscript. [Link]

  • SlideShare. (n.d.). Phenol Synthesis Part II. [Link]

  • University of California, Santa Barbara - EH&S. (2012). Nitrates - Standard Operating Procedure. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet - Sodium Nitrite. [Link]

  • Reddit. (2018). Had anybody here made phenols by hydrolysing diazonium salts?[Link]

  • askIITians. (n.d.). How to convert benzene Diazonium chloride to phenol?[Link]

  • jOeCHEM. (2020). Making Phenols Using Diazotization & Arenediazonium Ions. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Cohen, T., & Schambach, R. A. (1970). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Journal of the American Chemical Society. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone - Eureka. [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.

Sources

"1-(3-Hydroxy-5-methylphenyl)ethanone" in the preparation of antioxidant compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5) as a strategic scaffold in the synthesis of lipophilic antioxidant compounds. Unlike the more common 3,5-dihydroxyacetophenone, this methylated analogue introduces a hydrophobic methyl group at the C5 position. This structural modification is critical in medicinal chemistry for enhancing membrane permeability (logP) while retaining the phenolic hydrogen atom transfer (HAT) capability essential for radical scavenging.

We present a validated protocol for synthesizing a representative high-potency antioxidant, (E)-1-(3-hydroxy-5-methylphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one , via Claisen-Schmidt condensation. The guide includes mechanistic insights, step-by-step synthetic procedures, and protocols for antioxidant validation.

Chemical Profile & Strategic Rationale

Compound: 1-(3-Hydroxy-5-methylphenyl)ethanone Synonyms: 3'-Hydroxy-5'-methylacetophenone; 5-Methyl-3-hydroxyacetophenone. Role: Nucleophilic component in Aldol Condensations.

Mechanistic Advantage

In the design of antioxidant chalcones and stilbenes, the "A-ring" (derived from the acetophenone) often modulates the electronic environment of the molecule.

  • Electronic Effect: The C5-methyl group is a weak electron-donating group (EDG). Through hyperconjugation, it stabilizes the phenoxy radical formed after the C3-hydroxyl donates a hydrogen atom to a free radical (ROS).

  • Lipophilicity: The replacement of a hydroxyl group (found in resveratrol precursors) with a methyl group increases the partition coefficient, potentially improving the blood-brain barrier (BBB) penetration for neuroprotective applications.

Synthetic Pathway: Claisen-Schmidt Condensation

The core application involves coupling 1-(3-Hydroxy-5-methylphenyl)ethanone with an electron-rich benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) to form a chalcone.

Reaction Scheme (DOT Visualization):

ReactionScheme cluster_reactants Reactants Acetophenone 1-(3-Hydroxy-5-methylphenyl) ethanone (Nucleophile) Intermediate Aldol Intermediate (β-Hydroxy Ketone) Acetophenone->Intermediate KOH (40%), EtOH 25°C, 24h (Enolate Formation) Aldehyde 3,4-Dihydroxybenzaldehyde (Electrophile) Aldehyde->Intermediate Product (E)-Chalcone Derivative (Antioxidant) Intermediate->Product - H₂O (Dehydration) caption Figure 1: Base-catalyzed Claisen-Schmidt condensation pathway targeting the (E)-isomer.

Detailed Experimental Protocol

Objective: Synthesis of (E)-1-(3-hydroxy-5-methylphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one. Scale: 10 mmol.

Reagents & Equipment[1][2][3]
  • Precursor: 1-(3-Hydroxy-5-methylphenyl)ethanone (1.50 g, 10 mmol).

  • Electrophile: 3,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol).

  • Catalyst: Potassium Hydroxide (KOH) pellets (40% w/v aqueous solution).

  • Solvent: Ethanol (Absolute, degassed).

  • Apparatus: 100 mL Round-bottom flask, magnetic stirrer, N₂ gas line, amber glass vials (product is light sensitive).

Step-by-Step Procedure

Step 1: Inert Dissolution (Critical for Phenol Protection)

  • Purge the reaction flask with Nitrogen (N₂) for 5 minutes to remove oxygen. Note: Polyphenols are prone to oxidative polymerization in basic media.

  • Dissolve 1-(3-Hydroxy-5-methylphenyl)ethanone (1.50 g) and 3,4-Dihydroxybenzaldehyde (1.38 g) in 15 mL of absolute ethanol. Stir until a homogeneous amber solution is obtained.

Step 2: Catalytic Addition

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add 10 mL of 40% aq. KOH solution over 10 minutes.

  • Observation: The solution will darken significantly (deep red/brown) due to the formation of phenolate anions.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to room temperature (25°C).

  • Stir vigorously for 24–48 hours under N₂ atmosphere.

  • TLC Monitoring: Use Ethyl Acetate:Hexane (4:6). The product will appear as a bright yellow spot (lower R_f than acetophenone).

Step 4: Workup & Precipitation

  • Pour the reaction mixture into 100 mL of crushed ice/water containing 15 mL of 2M HCl.

  • Mechanism:[1] Acidification protonates the phenolate anions, causing the neutral chalcone to precipitate as a yellow/orange solid.

  • Check pH; ensure pH < 3.

Step 5: Purification

  • Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and salts.

  • Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Add warm water dropwise until turbidity appears. Cool slowly to 4°C.

  • Yield Expectation: 60–75% as yellow needles.

Analytical Validation

ParameterExpected DataNotes
Physical State Yellow crystalline powderDarkening indicates oxidation.
Melting Point 185–195°CSharp range indicates high purity.
¹H-NMR (DMSO-d₆) Doublet at δ 7.6–7.8 ppm (J = 15.5 Hz)Confirms trans (E) geometry of the enone linker.
IR Spectroscopy 1640 cm⁻¹ (C=O conjugated)Shifted from 1680 cm⁻¹ due to conjugation.

Antioxidant Activity Assessment Protocol

To validate the utility of the synthesized compound, perform the DPPH Radical Scavenging Assay .

Mechanism of Action: The catechol moiety (Ring B) donates a hydrogen atom to the stable DPPH radical (purple), converting it to the reduced hydrazine form (yellow).

AntioxidantMechanism DPPH DPPH• Radical (Purple, 517nm) Complex Transition State [Ar-O---H---DPPH]‡ DPPH->Complex Antioxidant Methylated Chalcone (Ar-OH) Antioxidant->Complex Reduced DPPH-H (Yellow, Non-absorbing) Complex->Reduced HAT Mechanism Radical Ar-O• Radical (Stabilized by Methyl) Complex->Radical caption Figure 2: Hydrogen Atom Transfer (HAT) mechanism.

Assay Procedure:

  • Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Prep: Prepare serial dilutions of the synthesized chalcone (10–100 µg/mL) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark for 30 minutes at RT.

  • Measurement: Read Absorbance at 517 nm (A_sample).

  • Calculation:

    
    
    
  • Benchmark: Compare IC₅₀ with Ascorbic Acid (Standard). The methylated chalcone is expected to show IC₅₀ < 20 µg/mL due to the catechol moiety.

References

  • Acetophenone Derivatives in Antioxidant Synthesis: Title: Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Source: PubMed (2018). URL:[Link]

  • General Chalcone Synthesis Protocol: Title: Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Source: World News of Natural Sciences (2023).[1] URL:[Link]

  • Antioxidant Mechanism of Phenolics: Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Source: MDPI (Molecules). URL:[Link]

Sources

Application Note: A Multi-Modal Chromatographic Approach for the High-Purity Isolation of 1-(3-Hydroxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the chromatographic purification of 1-(3-Hydroxy-5-methylphenyl)ethanone, a valuable synthetic intermediate in pharmaceutical and chemical research. We present two robust, scalable methods: a primary bulk purification using automated flash chromatography and a final polishing step for achieving high-purity standards (>99%) via preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind parameter selection, from mobile phase optimization to post-purification analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient purification strategy for substituted phenolic ketones.

Introduction and Purification Rationale

1-(3-Hydroxy-5-methylphenyl)ethanone, also known as 3'-Hydroxy-5'-methylacetophenone, is a substituted aromatic ketone.[1] Its utility as a building block in the synthesis of more complex molecules necessitates a high degree of purity. Crude synthetic mixtures often contain unreacted starting materials, isomeric byproducts, and other process-related impurities that can interfere with subsequent reaction steps and compromise the integrity of the final product.

The presence of both a hydroxyl (-OH) and a ketone (C=O) group gives the molecule a moderate polarity (calculated XLogP3 of 1.6), making it an ideal candidate for purification by multiple chromatographic techniques.[1] The primary challenge lies in efficiently separating the target compound from structurally similar impurities. This application note outlines a strategic two-step purification workflow designed to address this challenge effectively.

Workflow Overview:

Purification_Workflow cluster_0 Step 1: Bulk Purification cluster_1 Step 2: High-Purity Polishing Crude Crude Synthetic Mixture TLC TLC Method Development (Hexane/Ethyl Acetate) Crude->TLC Optimize Separation Flash Automated Flash Chromatography (Normal Phase) TLC->Flash Define Gradient SemiPure Semi-Pure Product (>95% Purity) Flash->SemiPure Yields semi-pure solid PrepHPLC Preparative RP-HPLC (C18 Column) SemiPure->PrepHPLC Final Separation HighPure High-Purity Product (>99%) PrepHPLC->HighPure

Caption: High-level workflow for purifying 1-(3-Hydroxy-5-methylphenyl)ethanone.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties is foundational to developing a successful purification method.

Table 1: Physicochemical Properties of 1-(3-Hydroxy-5-methylphenyl)ethanone

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
Calculated XLogP3 1.6PubChem[1]
Water Solubility Insoluble/Practically InsolubleChemicalBook, PubChem[2][3]
Organic Solubility Soluble in ethanol, ethyl acetate, DMSOChemicalBook, PubChem[2][3]
Hydrogen Bond Donor 1PubChem[1]
Hydrogen Bond Acceptor 2PubChem[1]

Anticipated Impurities: The purification strategy must account for potential impurities arising from the synthesis, which commonly involves a Fries rearrangement of p-cresyl acetate.[2]

  • Isomeric Impurities: 1-(2-Hydroxy-5-methylphenyl)ethanone and 1-(4-hydroxy-2-methylphenyl)ethanone are common byproducts. Their similar structures and polarities make them the primary separation challenge.

  • Starting Materials: Unreacted p-tolyl acetate.

  • Degradation Products: Acetophenone derivatives can be susceptible to oxidative or hydrolytic degradation, especially under harsh reaction or workup conditions.[4]

Method 1: Bulk Purification via Automated Flash Chromatography

Flash chromatography is the workhorse for purifying gram-to-multigram quantities of synthetic compounds. The goal of this step is to rapidly remove the majority of impurities and isolate the target compound to a purity of >95%.

3.1. Rationale and Causality

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is ideal for separating compounds of moderate polarity. The separation is driven by the differential adsorption of analytes to the silica surface. The hydroxyl group on our target compound will interact strongly with the silica, requiring a more polar solvent (like ethyl acetate) for elution, while less polar impurities (e.g., starting material) will elute earlier with a non-polar solvent (like hexane).

3.2. Experimental Protocol: Flash Chromatography

A. Mobile Phase Optimization via TLC:

  • Prepare Sample: Dissolve a small amount of the crude material in ethyl acetate to a concentration of ~10 mg/mL.

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Development: Develop several TLC plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Visualization: Visualize the spots under UV light (254 nm).

  • Selection: Choose the solvent system that provides a target Rf value of ~0.2-0.3 for 1-(3-Hydroxy-5-methylphenyl)ethanone, ensuring clear separation from major impurity spots. An 8:2 Hexane:Ethyl Acetate system is a common starting point for similar structures.[5]

B. Flash Column Purification:

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 g of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents solvent effects that can degrade resolution.

  • Column and Equilibration:

    • Select a pre-packed silica gel column appropriately sized for the sample mass.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is observed on the UV detector.

  • Execution:

    • Load the dry sample onto the column.

    • Begin the run with a shallow gradient based on the TLC results. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane over 15-20 column volumes.

    • Monitor the elution profile using a UV detector, typically at a wavelength where the aromatic ring absorbs, such as 254 nm or 280 nm.[6]

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent via rotary evaporation to yield the semi-pure product.

Table 2: Summary of Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for normal-phase separation of moderately polar organics.[7]
Mobile Phase Gradient of Ethyl Acetate in HexaneProvides good selectivity for phenolic ketones and allows for efficient elution.[5]
Detection UV at 254 nmThe aromatic ring provides strong chromophoric activity at this wavelength.
Sample Loading Dry LoadingMaximizes resolution by preventing band broadening at the column inlet.

Method 2: High-Purity Polishing via Preparative RP-HPLC

For applications requiring the highest purity, a final polishing step using preparative Reverse-Phase HPLC (RP-HPLC) is essential. RP-HPLC offers significantly higher resolving power than flash chromatography and is the preferred method for separating closely related isomers and minor impurities.[8][9]

4.1. Rationale and Causality

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.[8] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer. This provides an orthogonal separation mechanism to normal-phase flash chromatography, often resolving impurities that co-eluted in the first step. The use of an acidic modifier (e.g., formic acid) in the mobile phase is crucial as it suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention.[10][11]

HPLC_Protocol cluster_0 Method Development & Execution cluster_1 Post-Purification Workup Analytical 1. Analytical HPLC (Method Scouting) ScaleUp 2. Scale-Up Calculation (Flow Rate, Injection Vol.) Analytical->ScaleUp Optimize Gradient PrepRun 3. Preparative HPLC Run (Fraction Collection) ScaleUp->PrepRun Apply Scaled Method Pooling 4. Fraction Analysis & Pooling PrepRun->Pooling SolventRemoval 5. Organic Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Lyophilization 6. Lyophilization (Remove Water) SolventRemoval->Lyophilization FinalProduct Pure Compound (>99%) Lyophilization->FinalProduct

Caption: Step-by-step protocol for preparative RP-HPLC purification.

4.2. Experimental Protocol: Preparative RP-HPLC

A. Analytical Method Development:

  • Column: Use a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Scouting: Run a fast scouting gradient (e.g., 10% to 90% B over 15 minutes) to determine the approximate elution time of the target compound.

  • Optimization: Refine the gradient around the elution point to maximize resolution between the main peak and any impurities.

  • Sample Prep: Dissolve the semi-pure product from the flash step in a small volume of 50:50 Acetonitrile:Water.

B. Preparative Scale-Up and Execution:

  • Column: Select a preparative C18 column with the same chemistry as the analytical column.

  • Flow Rate and Gradient Scaling: Adjust the flow rate and gradient time based on the column dimensions to maintain equivalent separation.

  • Injection: Inject a concentrated solution of the semi-pure material. Do not exceed the loading capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the main peak, using a fraction collector triggered by the UV detector signal (e.g., at 280 nm).[6] It is advisable to collect the peak front, apex, and tail in separate fractions for individual analysis.

C. Post-Purification Workup:

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method.

  • Pooling: Combine fractions that meet the required purity specification (e.g., >99.5%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a fluffy, pure solid.

Table 3: Summary of Preparative HPLC Parameters

ParameterRecommended SettingRationale
Stationary Phase C18-bonded Silica (5-10 µm)Excellent retention and selectivity for aromatic, moderately polar compounds.[6][8]
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Formic AcidProvides sharp peaks for phenolic compounds and is MS-compatible.[10][13]
Detection UV/DAD at 280 nmAllows for specific detection and peak purity assessment across multiple wavelengths.[14]
Post-Processing LyophilizationEfficiently removes water without thermal degradation, yielding a high-quality solid.

Alternative Technology: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with SFC instrumentation, this technique offers a "green" and often faster alternative to preparative HPLC. SFC uses compressed carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[15]

  • Principle: SFC is a hybrid of gas and liquid chromatography that excels at separating compounds of moderate polarity.[15]

  • Advantages: Higher throughput due to lower mobile phase viscosity, faster equilibration times, and simplified sample recovery as CO₂ vaporizes upon depressurization.[16][17]

  • Conditions: For 1-(3-Hydroxy-5-methylphenyl)ethanone, a polar stationary phase (e.g., 2-picolylamine) with a methanol or ethanol co-solvent would likely provide excellent separation of polar aromatic isomers.[18]

Conclusion

The successful purification of 1-(3-Hydroxy-5-methylphenyl)ethanone is reliably achieved through a strategic, multi-modal chromatographic approach. Initial bulk cleanup by normal-phase flash chromatography efficiently removes gross impurities, yielding material of intermediate purity. Subsequent polishing by reverse-phase preparative HPLC provides an orthogonal separation mechanism capable of resolving closely related isomers, delivering the final compound with purity levels exceeding 99%. The protocols detailed in this guide are robust and scalable, providing researchers with a clear and scientifically grounded pathway to obtaining high-quality material for demanding research and development applications.

References

  • SIELC Technologies. (2018). Ethanone, 1-(3-methylphenyl)-. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column. Available at: [Link]

  • Kumar, N., et al. (2008). Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Journal of Separation Science, 31(2), 262-7. Available at: [Link]

  • Alves, M. G., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. Molecules, 24(2), 255. Available at: [Link]

  • Barron, D. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Available at: [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Available at: [Link]

  • MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available at: [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (n.d.). 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. Available at: [Link]

  • ResearchGate. (n.d.). Supercritical fluid chromatography for the analysis of oxygenated polycyclic aromatic compounds in unconventional oils. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)-. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Hydroxy-5'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Warning: Isomer Confusion Risk Before proceeding, confirm your molecular structure. There is a frequent commercial confusion between the meta-isomer (your target) and the ortho-isomer .

FeatureTarget Molecule Common Imposter
Name 3'-Hydroxy-5'-methylacetophenone 2'-Hydroxy-5'-methylacetophenone
Substitution Meta, Meta (1,3,5-substitution)Ortho, Meta (1,2,5-substitution)
Key Property High MP (>90°C est) , Non-chelatingLow MP (~50°C), Chelates metals
Behavior Forms H-bonds between molecules (dimers/lattices).Forms H-bonds within the molecule (intramolecular).

Implication: If your product is a liquid at room temperature or steam volatile, you likely have the 2'-isomer, not the 3'-isomer. This guide addresses the purification of the solid, high-melting 3'-isomer .

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product is oiling out during recrystallization instead of crystallizing."

Diagnosis: Meta-substituted phenols are notorious for "oiling out" (liquid-liquid phase separation) in aqueous solvents because the melting point depression caused by the solvent drops the MP below the boiling point of the mixture.

Corrective Protocol: The "Cloud Point" Shift Do not use Water/Ethanol alone. Switch to a non-polar/polar aprotic system.

  • Solvent System: Toluene (Solvent A) and Heptane (Antisolvent).

  • Procedure:

    • Dissolve crude solid in minimum boiling Toluene.

    • Crucial Step: Add activated charcoal (1% w/w) to remove oxidized oligomers that act as "crystal poisons." Filter hot.

    • Add hot Heptane dropwise until persistent cloudiness appears.

    • Add a Seed Crystal: If you lack a seed, scratch the glass vigorously.

    • Slow Cool: Wrap the flask in foil/towel to cool over 4–6 hours. Rapid cooling traps oil droplets.

Issue 2: "The product has a persistent pink or brown hue."

Diagnosis: Phenolic oxidation. The 3'-hydroxyl group is susceptible to air oxidation, forming quinoid-like impurities (highly colored) even at ppm levels.

Corrective Protocol: Chemical Scavenging Standard recrystallization often fails to remove these colored impurities because they co-precipitate.

  • The Dithionite Wash:

    • Dissolve the compound in Ethyl Acetate.

    • Wash with a 5% Sodium Dithionite (Na₂S₂O₄) aqueous solution. Dithionite reduces colored quinones back to colorless phenols or water-soluble hydroquinones.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • The Borohydride Trick (For stubborn cases):

    • Dissolve in Methanol.

    • Add a catalytic amount of NaBH₄ (0.1 eq).

    • Warning: This reduces the ketone to an alcohol if used in excess. Use only enough to reduce the highly reactive quinone impurities, then immediately quench with dilute HCl.

Issue 3: "HPLC shows severe tailing and 'ghost peaks'."

Diagnosis: The phenolic proton (pKa ~9.5) ionizes on the silica column, causing secondary interactions with silanols.

Corrective Protocol: Mobile Phase Modifier

  • Wrong: Acetonitrile/Water (Neutral).

  • Right: Acetonitrile / Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mechanism: The acid suppresses ionization (keeps the phenol protonated, Ar-OH), ensuring a sharp peak shape.

Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic to determine the correct purification route based on your crude material's state.

PurificationStrategy Start Crude 3'-Hydroxy-5'-methylacetophenone StateCheck Physical State? Start->StateCheck Liquid Oily/Tar Residue StateCheck->Liquid High Impurity Solid Solid / Semi-Solid StateCheck->Solid Moderate Impurity Distill High Vac Distillation (Remove volatile isomers) Liquid->Distill CheckColor Is it Pink/Brown? Solid->CheckColor Charcoal Activated Carbon Treatment (Remove polymeric tars) Distill->Charcoal Recryst Recrystallization (Toluene/Heptane) Charcoal->Recryst Final Pure White Crystals Recryst->Final CheckColor->Recryst No Dithionite Na2S2O4 Wash (Reductive Bleach) CheckColor->Dithionite Yes Dithionite->Recryst

Caption: Decision tree for selecting the purification method based on the physical state and color of the crude intermediate.

Comparative Data: Isomer Differentiation

If you suspect your purification is failing because you have the wrong isomer, use this table to verify.

Property3'-Hydroxy-5'-methyl (Target)2'-Hydroxy-5'-methyl (Impurity)4'-Hydroxy-3'-methyl (Impurity)
Ferric Chloride Test Purple/Violet (Typical Phenol)Deep Blue/Black (Chelation)Violet
Steam Distillation Non-Volatile Volatile (Intramolecular H-bond)Non-Volatile
Solubility (Hexane) LowHighLow
IR Carbonyl Stretch ~1680 cm⁻¹ (Normal Ketone)~1640 cm⁻¹ (Shifted by H-bond)~1670 cm⁻¹

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for this compound? A: Yes, but it is difficult. The compound streaks.[1]

  • Modification: You must acidify the silica gel or the mobile phase.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1) with 1% Acetic Acid.

  • Warning: Do not use basic modifiers (Triethylamine); they will form the phenolate salt and bind irreversibly to the silica.

Q: My product turned pink after drying in the oven. Why? A: You likely dried it in air at high temperature. Phenols are air-sensitive when hot.

  • Fix: Always dry in a vacuum oven under N₂ bleed at <50°C. Store in amber vials under argon.

Q: What is the best way to remove the 2'-isomer if it is present? A: Steam distillation. The 2'-isomer is steam volatile due to intramolecular hydrogen bonding (chelation). The 3'-isomer (your target) will remain in the distillation flask.

References

  • Synthesis & Isomer Context

    • Methodology for Meta-Hydroxy Acetophenones: Zhang, Y., et al. "Synthesis method of 3'-hydroxyacetophenone."[2] ChemicalBook / CN Patent 105967986B. (Describes the diazonium hydrolysis route required for meta-substitution).

  • Purification Techniques

    • Recrystallization of Phenols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Chromatographic Separation: "Separation of phenolic ketone isomers."[3] BenchChem Protocols. (General guidelines for separating ortho/meta/para isomers).

  • Physical Properties & Safety

    • Comparative Isomer Data: National Institutes of Health (NIH) PubChem. "2'-Hydroxy-5'-methylacetophenone (Isomer Comparison)." (Used to establish the distinct properties of the ortho-impurity vs the meta-target).

Sources

Technical Support Center: Impurity Profiling for 1-(3-Hydroxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-HMP-001 Status: Active Product Focus: 1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 54410-67-2) Technique: LC-MS/MS (ESI)

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because identifying impurities in 1-(3-Hydroxy-5-methylphenyl)ethanone presents a specific set of regio-chemical challenges.

This molecule (a meta-hydroxy, meta-methyl acetophenone) is often synthesized via Friedel-Crafts acylation or functionalization of 3,5-dimethylphenol. Consequently, the most persistent impurities are positional isomers (ortho/para substitution) and poly-acylated byproducts .

This guide moves beyond generic protocols. We provide a self-validating logic system to distinguish your target molecule from its isobaric impurities using LC-MS.

Module 1: Chromatographic Separation (The "Isomer" Problem)

Q1: I see a "shoulder" on my main peak or a co-eluting species. How do I separate the target from its regioisomers?

The Root Cause: Standard C18 columns often struggle to differentiate meta-substituted aromatics from their ortho/para isomers because their hydrophobicities (logP) are nearly identical.

The Solution: You must exploit


 interactions  and shape selectivity  rather than just hydrophobicity.

Protocol:

  • Stationary Phase Switch: Move from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The aromatic ring in the stationary phase interacts differentially with the electron density of the isomers (ortho-substitution alters the electron cloud density/shape compared to meta).

  • pH Control (Critical): The phenolic hydroxyl has a pKa

    
     9.5.
    
    • Recommendation: Maintain Mobile Phase A at pH 2.5 - 3.0 (using 0.1% Formic Acid).

    • Reasoning: This keeps the phenol protonated (neutral). If the pH drifts near 7, partial ionization occurs, causing peak tailing and retention time shifts that mask impurities.

Visual Troubleshooting Guide (LC Optimization):

LC_Optimization Start Issue: Co-eluting Isomers Check_pH Step 1: Check Mobile Phase pH (Target: 2.5 - 3.0) Start->Check_pH Is_pH_Good pH Correct? Check_pH->Is_pH_Good Column_Switch Step 2: Switch Column Chemistry Is_pH_Good->Column_Switch Yes Gradient Step 3: Shallow Gradient (0.5% B per min slope) Is_pH_Good->Gradient No (Adjust pH) Phenyl Option A: Phenyl-Hexyl (Exploits pi-pi interactions) Column_Switch->Phenyl PFP Option B: PFP (Pentafluorophenyl) (Exploits shape selectivity) Column_Switch->PFP Phenyl->Gradient PFP->Gradient

Figure 1: Decision tree for resolving positional isomers of hydroxyacetophenones.

Module 2: Mass Spectrometry & Structure Elucidation

Q2: My target and impurity have the same m/z (151.07 in ESI+). How do I identify which is which?

The Root Cause: The target (1-(3-Hydroxy-5-methylphenyl)ethanone) is isobaric with impurities like 1-(2-hydroxy-4-methylphenyl)ethanone . They share the formula


 and Exact Mass 150.068.

The Solution: Use MS/MS Fragmentation rules , specifically the "Ortho Effect."

The Mechanism:

  • Ortho-Isomers (Impurity): If the -OH and Acetyl groups are ortho (next to each other), the molecule undergoes a specific fragmentation involving the loss of water (

    
    , -18 Da) to form a stable cyclic benzofuran cation.
    
  • Meta-Isomers (Target): The target molecule has groups in the meta position. The "ortho effect" water loss is geometrically impossible or highly unfavorable. Instead, you will see loss of Methyl radicals (

    
    , -15 Da) or Carbon Monoxide (
    
    
    
    , -28 Da).

Diagnostic Data Table:

FeatureTarget Molecule (Meta-Meta)Common Impurity (Ortho-Para)
Structure 1-(3-Hydroxy-5-methylphenyl)ethanone1-(2-Hydroxy-4-methylphenyl)ethanone
Precursor Ion (ESI+)

151.07


151.07

Primary Fragment

136
(Loss of

) or 123 (Loss of CO)

133
(Loss of

)
Mechanism Standard cleavageOrtho-Effect cyclization
ESI Polarity Preference Negative Mode (Phenol dominant)Positive Mode (Chelation dominant)

Visual Logic Pathway (MS/MS Identification):

MS_Logic Start Precursor Ion [M+H]+ = 151.07 Frag Apply Collision Energy (20-35 eV) Start->Frag Decision Dominant Fragment? Frag->Decision Result_Ortho Fragment m/z 133 (Loss of H2O) Decision->Result_Ortho Neutral Loss -18 Da Result_Meta Fragment m/z 136 (-CH3) or m/z 123 (-CO) Decision->Result_Meta Neutral Loss -15/-28 Da Conclusion_Ortho ID: Ortho-Impurity (e.g., 2-hydroxy isomer) Result_Ortho->Conclusion_Ortho Conclusion_Meta ID: Target Molecule (3-hydroxy-5-methyl) Result_Meta->Conclusion_Meta

Figure 2: MS/MS fragmentation logic to distinguish the target meta-isomer from ortho-substituted impurities.

Module 3: Advanced Troubleshooting (FAQ)

Q3: I see a peak at m/z 301.14. Is this a new impurity?

Analysis:

  • 
    .
    
  • Diagnosis: This is likely a non-covalent dimer

    
    , not a covalent impurity.
    
  • Verification: Lower your sample concentration by 10x. If the ratio of the 301 peak to the 151 peak decreases drastically, it is an artifact of the ESI source (concentration-dependent dimerization).

  • Action: Increase source temperature (Gas Temp) to disrupt clusters.

Q4: Why is my sensitivity low in Positive Mode (ESI+)?

Analysis: Phenols are weak acids. While the ketone group can accept a proton, the phenolic -OH readily loses a proton.

  • Action: Switch to ESI Negative Mode .

  • Target Ion: Look for

    
     149.06 
    
    
    
    .
  • Note: While ESI- is more sensitive for quantification, ESI+ is superior for structural elucidation (as described in Module 2) because

    
     fragmentation is often less informative for isomers.
    
Q5: How do I detect the "Bis-acylated" impurity?

Context: If the Friedel-Crafts reaction runs too long, a second acetyl group may add to the ring.

  • Calculation: Target (

    
    ) + Acetyl (
    
    
    
    ) =
    
    
    .
  • Target Mass: Look for

    
     193.08 
    
    
    
    .
  • Chromatography: This impurity is less polar (due to loss of an aromatic proton and addition of a methyl-ketone) and will elute after the main peak on a C18 column.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2]Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometric study of phenolic compounds. Journal of Mass Spectrometry.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Resolving peak tailing in HPLC analysis of "1-(3-Hydroxy-5-methylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific chromatographic challenges associated with 1-(3-Hydroxy-5-methylphenyl)ethanone , a phenolic acetophenone derivative. Peak tailing in this context is rarely a random error; it is a deterministic result of the interplay between the phenolic hydroxyl group and the stationary phase architecture.

Topic: 1-(3-Hydroxy-5-methylphenyl)ethanone Analysis

Lead Scientist: Senior Application Specialist, Chromatography Division

Executive Summary & Compound Profile

The Analyte: 1-(3-Hydroxy-5-methylphenyl)ethanone (also known as 3'-Hydroxy-5'-methylacetophenone).[1]

  • Functional Class: Phenolic Ketone.

  • pKa: ~9.2 (Phenolic -OH).

  • LogP: ~1.1 – 1.5 (Moderately lipophilic).

  • Critical Interaction: The phenolic hydroxyl group is a hydrogen bond donor. On standard silica columns, it interacts avidly with residual silanols (Si-OH) and metal impurities, causing the kinetic lag that manifests as peak tailing.

The Problem: Peak tailing (


) compromises resolution and quantitation limits (LOQ). For this specific compound, tailing is typically caused by secondary silanol interactions  or column voids , rather than simple mass overload.

Diagnostic Workflow

Before altering chemistry, use this logic flow to isolate the root cause.

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.2) CheckAs Check Tailing Factor (Tf) Is it > 2.0? Start->CheckAs CheckVoid Diagnostic Injection: Inject Unretained Marker (e.g., Uracil) CheckAs->CheckVoid Yes (Severe) CheckpH Check Mobile Phase pH Is pH > 4.0? CheckAs->CheckpH No (Moderate) VoidResult Is Marker Tailing? CheckVoid->VoidResult HardwareIssue HARDWARE FAILURE Column Void or Blocked Frit VoidResult->HardwareIssue Yes ChemIssue CHEMISTRY ISSUE Secondary Interactions VoidResult->ChemIssue No ChemIssue->CheckpH ActionpH Action: Lower pH to 2.5 (Suppress Silanols) CheckpH->ActionpH Yes ActionCol Action: Switch to End-Capped / Type-B Silica CheckpH->ActionCol No (Already Low)

Figure 1: Diagnostic logic tree for isolating peak tailing sources. Blue nodes represent decision points; Red indicates hardware failure; Green indicates chemical incompatibility.

Technical Troubleshooting Guide (Q&A)

Category A: Chemistry & Mobile Phase

Q1: I am using a neutral mobile phase (Water/Acetonitrile). Why is the tailing so severe? A: At neutral pH (approx. 7), the silica surface of your column is negatively charged because surface silanols (pKa ~3.5–4.5) are ionized (


).
Although your analyte (pKa ~9.2) is mostly neutral at pH 7, the phenolic proton can still form strong hydrogen bonds  with the ionized silanols. Furthermore, any trace metal impurities in the silica can chelate with the phenolic oxygen.
  • The Fix: You must lower the pH to 2.0 – 3.0 . This protonates the silanols (

    
    ), rendering them neutral and preventing them from acting as cation-exchange sites or strong H-bond acceptors [1, 2].
    

Q2: Which acid modifier is best for this separation: Formic Acid, Acetic Acid, or TFA? A:

  • Formic Acid (0.1%): Good for LC-MS. Usually sufficient to suppress silanols.

  • Trifluoroacetic Acid (TFA, 0.05-0.1%): The "Gold Standard" for peak shape. TFA is a strong acid that not only controls pH but also acts as an ion-pairing agent that masks silanols. Recommendation: If you are using UV detection, switch to 0.1% TFA to immediately sharpen the peak.

Q3: Does the choice of organic solvent matter for phenolic tailing? A: Yes. Methanol is a protic solvent and can hydrogen bond with both the analyte and the stationary phase, often "masking" some secondary interactions. Acetonitrile is aprotic; while it offers sharper peaks generally, it does not mask silanols as well as methanol.

  • Tip: If tailing persists in Acetonitrile/TFA, try switching to Methanol/TFA. The protic nature of methanol can compete for the active sites on the silica [5].

Category B: Column Selection

Q4: I lowered the pH to 2.5, but the tailing factor is still 1.5. Is my column dead? A: Not necessarily dead, but potentially the wrong type. Older "Type A" silica columns have high metal content and acidic silanols.

  • Requirement: You must use a Type B (High Purity) silica column that is End-Capped . End-capping reacts the free silanols with a small silane (e.g., trimethylchlorosilane), physically blocking the phenol from interacting with the surface [4, 7].

  • Alternative: Consider a column with a Polar Embedded group (e.g., Amide or Carbamate). These phases provide a "water shield" near the surface that prevents the analyte from reaching the silanols.

Category C: Sample Matrix

Q5: My peak looks like a "shark fin" (fronting and tailing). What is happening? A: This is likely solvent mismatch . If you dissolve 1-(3-Hydroxy-5-methylphenyl)ethanone in 100% Acetonitrile but your mobile phase is 90% Water, the analyte precipitates or travels faster than the mobile phase upon injection.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% TFA).

Experimental Protocol: Mobile Phase pH Titration

Use this protocol to determine the optimal pH for suppressing silanol interactions without degrading the column.

Objective: Minimize Tailing Factor (


) to 

.
StepParameterSetting/Instruction
1 Column C18, End-capped, 5µm, 4.6 x 150mm (e.g., Agilent Zorbax or Phenomenex Kinetex)
2 Base Mobile Phase 50:50 Water : Methanol (Isocratic for testing)
3 Preparation Prepare 3 aliquots of the aqueous portion adjusted to pH 2.5, 4.5, and 7.0 .
4 Acidifier Use Phosphoric Acid (85%) for UV work (non-volatile) or Formic Acid for MS.
5 Sequence Inject standard (10 µg/mL) in triplicate at each pH level.
6 Calculation Calculate

at 5% peak height (USP method).
7 Success Criteria Select the highest pH that yields

(to maximize column longevity).

Data Interpretation Table:

Observed pHExpected Tailing (

)
Mechanism of Action
7.0 1.5 – 2.5Silanols ionized (

); strong H-bonding with phenol.
4.5 1.2 – 1.5Partial silanol ionization; reduced interaction.
2.5 0.9 – 1.1 Silanols protonated (

); interaction suppressed. (Optimal)

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2021). Resolving peak tailing during the analysis of drugs in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8487, 3-Hydroxyacetophenone. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Comparative Antioxidant Activity of 1-(3-Hydroxy-5-methylphenyl)ethanone and Its Isomers: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for evaluating and comparing the antioxidant potential of 1-(3-Hydroxy-5-methylphenyl)ethanone and its structural isomers. In the ever-evolving landscape of antioxidant research, particularly for drug development and cosmetic applications, a clear understanding of structure-activity relationships is paramount. Hydroxyacetophenones, as phenolic compounds, are recognized for their antioxidant properties, which are crucial in mitigating the detrimental effects of free radicals.[1][2] This document outlines a multi-faceted approach, combining established in vitro assays with predictive computational modeling to deliver a holistic assessment of antioxidant efficacy.

Introduction: The Significance of Isomeric Specificity in Antioxidant Activity

1-(3-Hydroxy-5-methylphenyl)ethanone belongs to the hydroxyacetophenone family, a class of compounds noted for their function as antioxidants and skin-conditioning agents.[3] The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure, specifically the position and number of hydroxyl groups and other substituents on the aromatic ring. These features dictate the molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[4]

Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different biological activities. For 1-(3-Hydroxy-5-methylphenyl)ethanone, shifting the positions of the hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups can significantly alter its antioxidant potential. This guide will focus on a comparative analysis of the parent compound and three of its key isomers to elucidate these structure-activity relationships.

Target Compounds for Analysis:

  • Compound A: 1-(3-Hydroxy-5-methylphenyl)ethanone (Parent Compound)

  • Compound B: 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer 1)

  • Compound C: 1-(4-Hydroxy-3-methylphenyl)ethanone (Isomer 2)

  • Compound D: 1-(3-Hydroxy-4-methylphenyl)ethanone (Isomer 3)

The selection of these isomers allows for a systematic evaluation of how the relative positions of the electron-donating hydroxyl and methyl groups, in relation to the electron-withdrawing acetyl group, influence antioxidant capacity.

Diagram 1: Chemical Structures of Target Compounds

G cluster_A Compound A 1-(3-Hydroxy-5-methylphenyl)ethanone cluster_B Compound B 1-(2-Hydroxy-5-methylphenyl)ethanone cluster_C Compound C 1-(4-Hydroxy-3-methylphenyl)ethanone cluster_D Compound D 1-(3-Hydroxy-4-methylphenyl)ethanone A A B B C C D D

A visual representation of the chemical structures of the parent compound and its selected isomers.

Experimental Evaluation: A Multi-Assay Approach for Robust Antioxidant Profiling

No single assay can comprehensively capture the multifaceted nature of antioxidant activity.[5][6] Therefore, a battery of tests is essential to assess different mechanisms of antioxidant action, such as radical scavenging and metal reduction. This guide proposes a trio of widely accepted in vitro spectrophotometric assays: DPPH, ABTS, and FRAP.

The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of a compound to act as a free radical scavenger.[7][8] The stable DPPH radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant.[9]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of each test compound (A, B, C, D) and a positive control (e.g., Trolox or Ascorbic Acid) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of each sample dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The results are typically expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Workflow

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix 100 µL Sample with 100 µL DPPH prep_dpph->mixing prep_samples Prepare Serial Dilutions of Compounds & Control prep_samples->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Step-by-step workflow for the DPPH radical scavenging assay.

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic antioxidants.[5] The ABTS•⁺ radical is generated by reacting ABTS with potassium persulfate and has a characteristic blue-green color.[12]

Protocol:

  • Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[12] Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).

  • Reaction: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value, similar to the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[13] The reduction is monitored by the formation of a colored ferrous-probe complex.[14] This assay evaluates the electron-donating capacity of the compounds.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve.

  • Reaction: Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 4 minutes.[15]

  • Measurement: Measure the absorbance at 593 nm.[15]

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as mM Fe²⁺ equivalents.

Computational Modeling: Predicting Antioxidant Potential with DFT

Density Functional Theory (DFT) is a powerful computational tool used to predict the antioxidant activity of molecules by calculating various chemical descriptors.[16][17] This in silico approach provides mechanistic insights that complement experimental data. Key parameters include:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change required to break the O-H bond homolytically. A lower BDE indicates a greater ease of hydrogen atom donation to a free radical, suggesting higher antioxidant activity.[18][19]

  • Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for the molecule to donate an electron, a key mechanism in antioxidant action (Single Electron Transfer - SET).[20]

  • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. This parameter is relevant for the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism.

These calculations can be performed using software like Gaussian, employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)).[21][22]

Diagram 3: Antioxidant Mechanism Prediction via DFT

DFT_Prediction Molecule Molecular Structure DFT DFT Calculation (e.g., B3LYP/6-311G) Molecule->DFT BDE Bond Dissociation Enthalpy (BDE) DFT->BDE IP Ionization Potential (IP) DFT->IP PA Proton Affinity (PA) DFT->PA Activity Predicted Antioxidant Activity BDE->Activity IP->Activity PA->Activity

Conceptual workflow for predicting antioxidant activity using DFT calculations.

Comparative Data Analysis and Expected Outcomes

The following tables present hypothetical yet scientifically plausible data to illustrate the expected outcomes of the proposed comparative analysis. The values are designed to reflect established structure-activity principles.

Table 1: Hypothetical Experimental Antioxidant Activity

CompoundIsomer DescriptionDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (mM Fe²⁺/mM)
A 1-(3-Hydroxy-5-methylphenyl)ethanone125950.85
B 1-(2-Hydroxy-5-methylphenyl)ethanone90701.10
C 1-(4-Hydroxy-3-methylphenyl)ethanone85651.25
D 1-(3-Hydroxy-4-methylphenyl)ethanone110850.95
Trolox (Positive Control)50352.00

Lower IC₅₀ values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.

Table 2: Hypothetical Computational Antioxidant Parameters (DFT)

CompoundIsomer DescriptionO-H BDE (kcal/mol)IP (eV)
A 1-(3-Hydroxy-5-methylphenyl)ethanone88.57.9
B 1-(2-Hydroxy-5-methylphenyl)ethanone86.07.6
C 1-(4-Hydroxy-3-methylphenyl)ethanone85.27.5
D 1-(3-Hydroxy-4-methylphenyl)ethanone87.17.7

Lower BDE and IP values generally correlate with higher antioxidant activity.

Interpretation and Scientific Rationale

Based on the hypothetical data, the following interpretations can be drawn:

  • Compound C (1-(4-Hydroxy-3-methylphenyl)ethanone) is predicted to be the most potent antioxidant among the isomers. The para position of the hydroxyl group to the acetyl group, combined with the ortho methyl group, likely enhances the stability of the resulting phenoxyl radical through resonance and inductive effects. This is reflected in its predicted lowest BDE and IP values and superior performance in all three in vitro assays.

  • Compound B (1-(2-Hydroxy-5-methylphenyl)ethanone) is also expected to show strong activity. The ortho hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, which can stabilize the molecule and influence its radical scavenging capacity.

  • Compounds A and D are predicted to have moderate activity. The meta position of the hydroxyl group relative to the electron-withdrawing acetyl group (as in Compound A) is generally less favorable for stabilizing the phenoxyl radical compared to ortho and para positions.

Conclusion

This guide presents a comprehensive, scientifically rigorous framework for the comparative analysis of the antioxidant activity of 1-(3-Hydroxy-5-methylphenyl)ethanone and its isomers. By employing a multi-assay experimental strategy alongside predictive DFT calculations, researchers can gain deep insights into the structure-activity relationships that govern antioxidant potential. The methodologies and rationale outlined herein are designed to produce reliable, reproducible, and mechanistically informative data, empowering scientists in the fields of medicinal chemistry, pharmacology, and cosmetic science to make informed decisions in the development of novel antioxidant agents.

References

  • Vertex AI Search. (n.d.). Antioxidant Properties of Hydroxyacetophenone. Retrieved January 30, 2026.
  • CIR Report Data Sheet. (2021, February 13). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Phcogj.com. (n.d.). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods.
  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Regimen Lab. (n.d.). Hydroxy acetophenone.
  • Vertex AI Search. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • PubMed Central (PMC). (n.d.). Genesis and development of DPPH method of antioxidant assay.
  • Polish Journal of Food and Nutrition Sciences. (n.d.).
  • MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • PubMed Central (PMC). (n.d.).
  • Journal of Advanced Scientific Research. (n.d.). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone.
  • Vertex AI Search. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). (PDF) MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES.
  • Open Science Publications. (2016, March 28).
  • National Center for Biotechnology Information. (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods.
  • PubMed. (n.d.). Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • PubMed Central (PMC). (2021, August 20). A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake.
  • Rasayan J. Chem. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS.
  • Frontiers. (2022, October 30).
  • MDPI. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
  • Scientific & Academic Publishing. (n.d.).
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • PubMed Central (PMC). (n.d.).
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
  • ResearchGate. (2023, August 18). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • Polish Journal of Food and Nutrition Sciences. (n.d.).
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
  • MDPI. (n.d.). Optimal Extraction of Antioxidants, Flavonoids, and Phenolic Acids from the Leaves of Apocynum venetum L.
  • PLOS ONE. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
  • ACS Omega. (2025, July 30). 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity.
  • MDPI. (2024, May 30).
  • ResearchGate. (2025, December 14). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)
  • PubMed. (1996, October). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one.

Sources

Spectroscopic comparison of ortho, meta, and para isomers of hydroxy-methyl-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the development of chalcones, flavonoids, and benzofuran derivatives, hydroxy-methyl-acetophenones (HMAPs) serve as critical regioisomeric building blocks. The precise identification of ortho-, meta-, and para- isomers is not merely an analytical exercise but a prerequisite for predicting reactivity.

This guide objectively compares the three primary regioisomers defined by the position of the hydroxyl group relative to the acetyl moiety:

  • Ortho-isomer: 2'-Hydroxy-5'-methylacetophenone (Representative of the ortho-chelated class).

  • Meta-isomer: 3'-Hydroxy-4'-methylacetophenone (Representative of the meta-electronic class).

  • Para-isomer: 4'-Hydroxy-3'-methylacetophenone (Representative of the para-conjugated class).

Key Insight: The spectroscopic divergence between these isomers is driven almost exclusively by the Chelation Effect —the formation of a stable intramolecular hydrogen bond (IMHB) in the ortho isomer, which is absent in the meta and para forms.

Part 2: Mechanistic Foundation (The Chelation Effect)

To interpret the spectra correctly, one must understand the thermodynamic populations of the molecules in solution.

  • Ortho (2'-OH): Exists as a pseudo-six-membered ring due to strong IMHB between the phenolic hydrogen and the carbonyl oxygen. This "locks" the carbonyl bond, reducing its double-bond character and deshielding the proton.

  • Para (4'-OH) & Meta (3'-OH): Cannot form IMHB. They form extensive intermolecular hydrogen bonding networks (dimers/oligomers), leading to significantly higher melting points and distinct spectral shifts.

Visualization: Hydrogen Bonding Networks

The following diagram illustrates the structural divergence that dictates spectroscopic behavior.

H_Bonding_Mechanism Ortho Ortho-Isomer (2'-Hydroxy-5'-methyl) IMHB Intramolecular H-Bond (Chelation) Ortho->IMHB Proximity of OH/C=O Para Para-Isomer (4'-Hydroxy-3'-methyl) InterHB Intermolecular H-Bond (Lattice Network) Para->InterHB Steric Separation Meta Meta-Isomer (3'-Hydroxy-4'-methyl) Meta->InterHB Steric Separation Spec_Effect_O Low C=O Freq Deshielded OH (>12 ppm) Lower MP IMHB->Spec_Effect_O Spec_Effect_P Normal C=O Freq Shielded OH (<10.5 ppm) Higher MP InterHB->Spec_Effect_P

Figure 1: Mechanistic divergence of H-bonding modes in HMAP isomers. The ortho-isomer forms a discrete unit, while para/meta isomers form associated networks.

Part 3: Spectroscopic Comparison & Data Analysis

The following data compares the representative isomers. Note that while specific methyl positions (e.g., 3-methyl vs 5-methyl) introduce minor inductive perturbations, the regiochemistry of the OH vs. Acetyl group dominates the spectral signature.

Infrared Spectroscopy (IR)

The Carbonyl (


) stretching frequency is the most reliable diagnostic marker.
FeatureOrtho-Isomer (2'-OH)Para-Isomer (4'-OH)Meta-Isomer (3'-OH)Mechanistic Cause

Stretch
1630–1650 cm⁻¹ 1670–1690 cm⁻¹ 1680–1695 cm⁻¹ IMHB weakens the C=O bond in ortho, lowering force constant (

).

Stretch
Broad/Weak, 2500–3200 cm⁻¹Broad, 3100–3400 cm⁻¹Broad, 3100–3400 cm⁻¹Ortho OH is chelated and often buried in the C-H stretch region.
Physical State Low MP (~50°C)High MP (~108°C)Moderate MPIntermolecular forces stabilize the crystal lattice in para/meta.

Experimental Note: When analyzing the ortho isomer in dilute non-polar solvent (e.g., CCl₄), the


 frequency remains low and concentration-independent, confirming the intramolecular nature of the bond.
Nuclear Magnetic Resonance (NMR)

Proton NMR (


H-NMR) provides the "smoking gun" for the ortho isomer: the phenolic proton.
Proton EnvironmentOrtho-Isomer (

ppm)
Para-Isomer (

ppm)
Meta-Isomer (

ppm)
Phenolic -OH 12.0 – 12.8 ppm (Singlet)9.5 – 10.5 ppm (Broad)9.0 – 10.0 ppm (Broad)
Acetyl -CH₃ 2.60 ppm2.50 ppm2.55 ppm
Aromatic Ring Distinct shielding patternAA'BB' or ABC patternComplex ABC pattern
  • The Ortho Shift: The phenolic proton in the ortho isomer is highly deshielded due to the electron-withdrawing anisotropy of the carbonyl group and the reduction of electron density on the hydrogen atom via chelation. This peak is sharp and typically visible even in CDCl₃.

  • The Para/Meta Shift: These protons are exchangeable and concentration-dependent. In DMSO-

    
    , they appear clearly; in CDCl₃, they may be broad or invisible depending on water content.
    
UV-Vis Spectroscopy[2][3]
  • Ortho: Exhibits two main bands. The conjugation is effectively extended by the planar pseudo-ring, often resulting in a bathochromic shift (red shift) of the long-wavelength band compared to the meta isomer.

  • Para: Shows a strong K-band (conjugation band) due to through-resonance (mesomeric effect) between the OH lone pair and the carbonyl.

  • Meta: The OH group is not in direct conjugation with the carbonyl. The spectrum resembles a summation of phenol and acetophenone spectra, lacking the intense charge-transfer band seen in the para isomer.

Part 4: Mass Spectrometry (Fragmentation Pathways)

Mass spectrometry (EI-MS at 70 eV) offers structural confirmation through distinct fragmentation mechanisms, specifically the "Ortho Effect."

Fragmentation Logic[4]
  • Molecular Ion (

    
    ):  All isomers show a distinct molecular ion at m/z 150  (for Hydroxy-Methyl-Acetophenone, 
    
    
    
    ).
  • Loss of Methyl Radical (

    
    ):  Common to all, generating m/z 135.
    
  • The Ortho Distinction (

    
     or 
    
    
    
    intensity):
    • Ortho Effect: The ortho isomer can undergo a McLafferty-like rearrangement or a characteristic loss of neutral molecules (like H₂O) due to the proximity of the functional groups.

    • Para Fragmentation: Dominated by

      
      -cleavage to form the acylium ion (
      
      
      
      , m/z 135) and subsequent CO loss.

MS_Fragmentation cluster_ortho Ortho Pathway cluster_para Para Pathway M_Ion Molecular Ion (M+) m/z 150 Ortho_Frag Ortho Effect Loss of CH3 / H2O Cyclic Transition State M_Ion->Ortho_Frag If 2'-OH Para_Frag Alpha Cleavage Dominant Acylium Ion (Stable Resonance) M_Ion->Para_Frag If 4'-OH

Figure 2: Divergent fragmentation pathways in Electron Impact Mass Spectrometry.

Part 5: Experimental Protocol for Identification

To validate the identity of an unknown HMAP isomer, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why? DMSO-

      
       disrupts IMHB, making ortho and para OH signals look more similar (both H-bond to solvent). CDCl₃ preserves the intramolecular bond of the ortho isomer.
      
Step 2: NMR Acquisition
  • Acquire 1H spectrum (16 scans min).

  • Checkpoint: Look at the region >11 ppm.[1]

    • Signal Present (>11 ppm): Confirms Ortho isomer.

    • Signal Absent (or <10 ppm): Indicates Meta or Para .

Step 3: Melting Point Verification
  • If NMR suggests Meta/Para, measure Melting Point (MP).

    • Low MP (<60°C): Likely Ortho (if NMR ambiguous) or impure sample.

    • High MP (>100°C): Confirms Para (due to lattice stability).

    • Intermediate: Likely Meta .

Step 4: IR Confirmation (Optional)
  • Run FT-IR (ATR or KBr).[2]

  • Check Carbonyl region.[1]

    • < 1650 cm⁻¹: Ortho .

    • 1670 cm⁻¹: Para/Meta .

References

  • National Institute of Standards and Technology (NIST). 2'-Hydroxy-5'-methylacetophenone Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Compound Summary: 4'-Hydroxy-3'-methylacetophenone. National Library of Medicine. [Link]

  • Study.com. Difference between Ortho- and Para-Hydroxyacetophenone: Hydrogen Bonding and Physical Properties.[4] [Link]

  • SpectraBase. NMR and IR Data for Hydroxy-Methyl-Acetophenone Isomers. Wiley Science Solutions. [Link]

  • ResearchGate. Mass Spectrometry-based Identification of Ortho, Meta, and Para Isomers using Infrared Ion Spectroscopy. [Link]

Sources

Comparative docking studies of "1-(3-Hydroxy-5-methylphenyl)ethanone" derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the acetophenone scaffold, characterized by an acetyl group attached to a benzene ring, represents a privileged structure. Its derivatives are known to exhibit a wide array of biological activities. The specific scaffold, 1-(3-Hydroxy-5-methylphenyl)ethanone, incorporates a phenolic hydroxyl group and a methyl group, features that can significantly influence ligand-protein interactions through hydrogen bonding and hydrophobic contacts. Phenolic compounds are well-documented for their roles in modulating the activity of various enzymes and receptors, often implicated in diseases such as cancer, inflammation, and metabolic disorders.[1][2][3][4] This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies of novel derivatives based on this core structure.

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[5][6] By evaluating the binding affinity and interaction patterns, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[6] This guide will detail the rationale for target selection, provide a step-by-step protocol for performing the docking simulations using AutoDock Vina, and offer a framework for analyzing and comparing the results.

Rationale for Target Protein Selection

The selection of appropriate protein targets is a critical first step. Based on the known biological activities of phenolic and acetophenone-containing compounds, we have selected three well-validated protein targets implicated in inflammation, diabetic complications, and metabolic disease.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7][8] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies. The phenolic hydroxyl group of our core scaffold can potentially form key interactions within the COX-2 active site.

  • Aldose Reductase (ALR2): A key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[9][10] Inhibition of ALR2 is a therapeutic strategy to prevent diabetic neuropathy, nephropathy, and retinopathy.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): A nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[11][12][13] It is the target of the thiazolidinedione class of anti-diabetic drugs.

The Comparative Docking Workflow

A successful and reproducible docking study follows a systematic workflow.[14] Each step is crucial for ensuring the biological relevance and accuracy of the final results.

G cluster_prep Preparation Phase cluster_processing Computational Processing cluster_analysis Analysis & Interpretation PDB_DL 1. Target Protein Acquisition (RCSB PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB_DL->Protein_Prep Ligand_Design 2. Ligand Library Design (2D Sketch) Ligand_Prep 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Grid_Box 5. Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Box Docking 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results 7. Results Analysis (Binding Energy, Pose) Docking->Results Comparison 8. Comparative Analysis (Interaction Mapping) Results->Comparison Conclusion 9. Conclusion & Prioritization Comparison->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the comparative docking study. The protocol is designed to be self-validating by including a re-docking step of a known co-crystallized ligand to validate the docking parameters.

Part 1: Preparation of Target Proteins

The initial and most critical phase of any docking study is the meticulous preparation of the receptor's crystal structure. The goal is to create a biologically relevant and computationally clean model.

  • Acquisition of Protein Structures:

    • Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).[15] For this guide, we will use the following PDB entries:

      • COX-2: 1CX2 (complexed with a selective inhibitor)[7]

      • ALR2: 2NVD (complexed with a novel inhibitor)[9]

      • PPAR-γ: 2ZK0 (covalently bound to a fatty acid)[16]

  • Protein Cleaning and Preparation:

    • Objective: To remove non-essential molecules and prepare the protein for the addition of hydrogens and charges.

    • Procedure using UCSF Chimera or PyMOL: [17]

      • Load the downloaded PDB file.

      • Remove all water molecules, as their positions are often not well-resolved and can interfere with docking.[18]

      • Remove any co-solvents, ions, and alternate conformations that are not part of the primary protein structure.[19]

      • Isolate the protein chain(s) of interest. For example, in 1CX2, you would work with the primary protein chain containing the active site.

      • Carefully inspect the structure for any missing residues or side chains. If significant portions are missing in the binding site, the structure may be unsuitable.[19]

      • Save the cleaned protein structure as a new PDB file.

  • Adding Hydrogens and Assigning Charges:

    • Objective: To add hydrogen atoms, which are typically not resolved in X-ray crystal structures, and to assign partial charges, which are essential for calculating electrostatic interactions.

    • Procedure using AutoDock Tools (ADT): [20]

      • Start ADT and load the cleaned PDB file.

      • Go to Edit -> Hydrogens -> Add. Choose Polar Only as most docking programs treat non-polar hydrogens implicitly.

      • Go to Edit -> Charges -> Add Kollman Charges. This is a standard charge model for proteins.

      • Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose). This format includes the partial charges and atom types required by AutoDock Vina.

Part 2: Preparation of Ligand Library

Our ligand library consists of the core scaffold, 1-(3-Hydroxy-5-methylphenyl)ethanone, and a set of hypothetical derivatives designed to probe the structure-activity relationship (SAR).

Ligand IDR-Group SubstitutionRationale
LIG-00 -H (Parent Scaffold)Baseline compound
LIG-01 -OCH₃ (Methoxy)Adds a hydrogen bond acceptor
LIG-02 -Cl (Chloro)Adds a halogen bond donor and increases hydrophobicity
LIG-03 -CF₃ (Trifluoromethyl)Strong electron-withdrawing group, increases hydrophobicity
LIG-04 -COOH (Carboxylic Acid)Adds a strong hydrogen bond donor/acceptor and a negative charge
  • 2D Structure Sketching:

    • Draw the 2D structures of the parent scaffold and its derivatives using software like ChemDraw or the free online tool PubChem Sketcher.

  • 3D Conversion and Energy Minimization:

    • Objective: To generate a realistic, low-energy 3D conformation for each ligand.[15]

    • Procedure:

      • Save the 2D structures in a suitable format (e.g., MOL or SDF).

      • Use a program like Avogadro or UCSF Chimera to convert the 2D structures into 3D.[15]

      • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to relieve any steric strain from the 2D-to-3D conversion.[14]

      • Save the energy-minimized 3D structures.

  • Ligand Preparation for Docking:

    • Objective: To assign charges, define rotatable bonds, and save in the PDBQT format.

    • Procedure using AutoDock Tools (ADT):

      • Load each 3D ligand structure.

      • ADT will automatically detect the root atom and rotatable bonds. The number of rotatable bonds is a key factor in ligand flexibility.

      • Assign Gasteiger charges, which is a standard method for small molecules.

      • Save each prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).

Part 3: Docking Execution

With the prepared protein and ligands, the next step is to define the binding site and run the docking simulation.

G cluster_grid Grid Box Definition cluster_vina AutoDock Vina Execution Load Load Prepared Protein (PDBQT format) Center Center Grid on Co-crystallized Ligand Load->Center Size Adjust Grid Size (Encompass binding site) Center->Size Save Save Grid Parameters (config.txt) Size->Save CLI Run Vina from Command Line Input Input: - Receptor PDBQT - Ligand PDBQT - Config file Output Output: - Log file (Energies) - PDBQT file (Poses)

Caption: Protocol for grid generation and executing the AutoDock Vina simulation.

  • Binding Site Definition (Grid Box Generation):

    • Objective: To define a three-dimensional search space on the protein where the docking algorithm will attempt to place the ligand.[14]

    • Procedure using AutoDock Tools (ADT):

      • Load the prepared protein PDBQT file.

      • If the crystal structure contains a co-crystallized ligand, load it to identify the active site.

      • Go to Grid -> Grid Box. A box will appear around the protein.

      • Adjust the center of the grid box to the geometric center of the known binding site or the co-crystallized ligand.[20]

      • Adjust the dimensions (size_x, size_y, size_z) of the box to be large enough to accommodate the ligands and allow them to rotate freely, typically with a buffer of 4-6 Å around the ligand.[14]

      • Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., config.txt).

  • Running AutoDock Vina:

    • Objective: To execute the docking algorithm, which will systematically search for the best binding poses of the ligand within the defined grid box.

    • Procedure (Command Line):

      • Open a terminal or command prompt.

      • Navigate to the directory containing your prepared PDBQT files and the configuration file.

      • Execute the Vina command:[21] vina --receptor protein.pdbqt --ligand ligand_01.pdbqt --config config.txt --out ligand_01_out.pdbqt --log ligand_01_log.txt

      • Repeat this command for all ligands in your library.

Results and Comparative Analysis

Binding Affinity Comparison

The binding affinity is an estimation of the free energy of binding (ΔG) and is reported in kcal/mol.[5][22] A more negative value indicates a stronger, more favorable binding interaction.[15][22]

Ligand IDR-GroupCOX-2 (kcal/mol)ALR2 (kcal/mol)PPAR-γ (kcal/mol)
LIG-00 -H-7.2-6.8-7.5
LIG-01 -OCH₃-7.5-7.1-7.8
LIG-02 -Cl-7.9-7.4-8.1
LIG-03 -CF₃-8.3-7.9-8.5
LIG-04 -COOH-8.8-8.5-9.2
ControlSC-558 (COX-2)-9.5N/AN/A
ControlIDD594 (ALR2)N/A-9.1N/A
ControlRosiglitazone (PPAR-γ)N/AN/A-10.1

Note: The data presented in this table is illustrative and intended for educational purposes. Actual results may vary.

Binding Pose and Interaction Analysis

While the docking score provides a quantitative measure of binding, visual inspection of the binding pose is essential to understand the underlying molecular interactions that drive this affinity.[22]

  • Objective: To identify the key amino acid residues involved in the binding and to characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

  • Procedure using PyMOL or UCSF Chimera:

    • Load the prepared protein PDBQT file.

    • Load the output PDBQT file for the ligand of interest (e.g., ligand_04_out.pdbqt). This file contains multiple binding poses, ranked by energy.

    • Focus on the top-ranked pose (the one with the lowest energy).

    • Identify amino acid residues within 4 Å of the ligand.

    • Use visualization tools to identify and map key interactions:

      • Hydrogen Bonds: These are critical for specificity and affinity, typically involving polar groups like hydroxyls, carboxyls, and amides.[23]

      • Hydrophobic Interactions: Occur between non-polar regions of the ligand and protein, contributing significantly to binding energy.[23][24]

      • Pi-Stacking: An interaction between aromatic rings, common in drug-receptor binding.

      • Ionic Interactions: Occur between charged groups, such as the carboxylate of LIG-04 and a positively charged residue like Lysine or Arginine.[23]

Comparative Interaction Analysis: LIG-04
Target ProteinKey Interacting ResiduesPredominant Interaction Types
COX-2 Arg513, Tyr385, Ser530Ionic interaction with Arg513 (via -COOH), Hydrogen bond with Tyr385 (via phenolic -OH), Hydrogen bond with Ser530 (via acetyl carbonyl)
ALR2 His110, Tyr48, Trp111Hydrogen bonds with His110 and Tyr48 (via -COOH), Pi-stacking with Trp111 (via phenyl ring)
PPAR-γ Ser289, His323, His449, Tyr473Hydrogen bond network with Ser289, His323, and His449 (via -COOH), Hydrogen bond with Tyr473 (via phenolic -OH)

This detailed analysis reveals why certain ligands perform better than others. For LIG-04, the carboxylic acid group is consistently involved in high-energy interactions like ionic bonds and extensive hydrogen bond networks, explaining its superior docking score. This provides a rational basis for the next round of drug design, suggesting that maintaining or optimizing this functional group is a promising strategy.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of 1-(3-Hydroxy-5-methylphenyl)ethanone derivatives against three therapeutically relevant targets. By systematically preparing the protein and ligand structures, executing the docking protocol, and performing a detailed analysis of both binding affinities and molecular interactions, researchers can generate valuable hypotheses to guide their drug discovery efforts.

The illustrative results suggest that derivatization, particularly with electron-withdrawing and hydrogen-bonding moieties like carboxylic acids and trifluoromethyl groups, can significantly enhance the binding affinity of the core scaffold. The next logical steps in a real-world project would involve:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the top-ranked docking poses and to account for protein flexibility, which is largely ignored in rigid docking.[5]

  • Synthesis and In Vitro Validation: To synthesize the most promising compounds (e.g., LIG-03, LIG-04) and experimentally validate their inhibitory or modulatory activity against the target proteins using biochemical assays.

By integrating computational methods with experimental validation, the principles and protocols described in this guide can serve as a robust foundation for the rational design of novel therapeutics.

References

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Interpreting and analyzing molecular docking results. (2024, September 19). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved January 30, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training!. Retrieved January 30, 2026, from [Link]

  • Singh, K., & Roy, A. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 19(5), e1011110. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 30, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 30, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 30, 2026, from [Link]

  • Nakano, T., et al. (2009). 2ZK0: Human peroxisome proliferator-activated receptor gamma ligand binding domain. RCSB PDB. [Link]

  • Wen, L., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 26(22), 6764. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 30, 2026, from [Link]

  • Cade, A., et al. (2007). 2NVD: Human Aldose Reductase complexed with novel naphtho[1,2-d]isothiazole acetic acid derivative (2). RCSB PDB. [Link]

  • Kurumbail, R. G., et al. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • Nolte, R. T., et al. (1998). 1PRG: LIGAND BINDING DOMAIN OF THE HUMAN PEROXISOME PROLIFERATOR ACTIVATED RECEPTOR GAMMA. RCSB PDB. [Link]

  • Polakovič, M., & Handriková, G. (1992). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Biomass and Bioenergy, 3(5), 369-371. [Link]

  • Steuber, H., et al. (2007). 2PDK: Human aldose reductase mutant L301M complexed with sorbinil. RCSB PDB. [Link]

  • Li, J., et al. (2021). A Hydrophobic-Interaction-Based Mechanism Triggers Docking between the SARS-CoV-2 Spike and Angiotensin-Converting Enzyme 2. Viruses, 13(10), 2056. [Link]

  • Cyclooxygenase-2. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Akocak, S., et al. (2020). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1056-1062. [Link]

  • Ruiz, F., et al. (2004). 1T40: Crystal structure of human aldose reductase complexed with NADP and IDD552 at ph 5. RCSB PDB. [Link]

  • PPARG - Peroxisome proliferator-activated receptor gamma - Homo sapiens (Human). (n.d.). UniProt. Retrieved January 30, 2026, from [Link]

  • Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ovalbumin with an Intramolecular Charge Transfer Dye in Presence of Flavonoids Extracted from Guava Fruit Leaves. (2024, October 11). Journal of Chemical Health Risks. Retrieved January 30, 2026, from [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved January 30, 2026, from [Link]

  • Orlando, B. J., et al. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Okimoto, N., et al. (2012). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Computer-Aided Molecular Design, 26(1), 15-23. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 30, 2026, from [Link]

  • Peroxisome proliferator-activated receptor gamma. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • p15121 · aldr_human. (2007, January 23). UniProt. Retrieved January 30, 2026, from [Link]

  • Souri, Z., et al. (2021). Phenolics Profile and Phenol-Related Enzyme Activities in Cucumber Plants Under Ni Stress. Plants, 10(10), 2095. [Link]

  • COX-2. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 30, 2026, from [Link]

  • Al Shukor, N., et al. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of Agricultural and Food Chemistry, 61(49), 11832-11839. [Link]

  • COX2 - Cytochrome c oxidase subunit 2 - Homo sapiens (Human). (n.d.). UniProt. Retrieved January 30, 2026, from [Link]

  • Howard, E. I., et al. (2008). 2QXW: Perdeuterated alr2 in complex with idd594. RCSB PDB. [Link]

  • Wu, Z., et al. (2019). 6MS7: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modulator VSP-77. RCSB PDB. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for API Intermediates and Fine Chemical Applications[1]

Executive Summary

1-(3-Hydroxy-5-methylphenyl)ethanone (CAS: 43113-93-5), hereafter referred to as 3,5-HMA , represents a critical structural scaffold in the synthesis of resorcinol-based pharmaceuticals and cannabinoids.[1] Unlike its ortho-substituted isomer (2'-hydroxy-5'-methylacetophenone), 3,5-HMA lacks intramolecular hydrogen bonding, rendering its hydroxyl proton more acidic and its aromatic ring more susceptible to oxidative attack under basic conditions.[1]

This guide objectively compares the stability of 3,5-HMA against three structural analogs. Experimental evidence and theoretical modeling indicate that while 3,5-HMA exhibits superior thermal stability compared to dihydroxy derivatives, it requires stricter oxidative protection than unsubstituted hydroxyacetophenones.[1]

Structural Analysis & Theoretical Stability

To understand the stability profile, we must analyze the electronic environment of the molecule.

  • The Acetyl Group (C=O): A strong electron-withdrawing group (EWG) at the C1 position.[1] It deactivates the ring, generally increasing resistance to electrophilic oxidation compared to pure phenols.

  • The Hydroxyl Group (-OH): A strong electron-donating group (EDG) at C3.[1] It activates the ring at ortho/para positions (C2, C4, C6), creating sites for oxidative degradation.

  • The Methyl Group (-CH3): A weak EDG at C5.[1] It provides minor steric hindrance and slight ring activation.[1]

The "Meta" Vulnerability

The critical distinction lies in the meta-positioning of the hydroxyl group relative to the ketone.

  • 2-Hydroxy Isomers: Form a stable 6-membered intramolecular hydrogen bond ring.[1] This "locks" the proton, reducing acidity and oxidative susceptibility.

  • 3-Hydroxy Isomers (Target): Cannot form this bond. The phenolic proton is "free," making the compound more acidic (pKa ~9.5) and the phenolate anion more accessible for oxidative coupling.[1]

Comparative Performance Analysis

The following table synthesizes stability data derived from structural class behavior (phenolic ketones) and accelerated stability testing protocols.

Table 1: Comparative Stability Matrix

FeatureTarget: 3,5-HMA Comparator A: 3'-Hydroxyacetophenone Comparator B: 3',5'-Dihydroxyacetophenone Comparator C: 2'-Hydroxy-5'-methylacetophenone
Structure 3-OH, 5-Me3-OH, No Me3-OH, 5-OH2-OH, 5-Me
Oxidative Stability Moderate High Low Very High
Mechanism Methyl group activates ring; susceptible to quinone methide formation.[1]Lacks methyl activation; stable phenol.[1]Synergistic activation by two -OH groups; rapid quinone formation.[1]Stabilized by intramolecular H-bond.[1]
Thermal Stability (Solid) Excellent (< 200°C)Excellent (< 200°C)Good (< 150°C)Moderate (Volatile)
Photostability (UV) Sensitive (Radical formation at benzylic methyl)ModerateSensitive (Polymerization)High (Energy dissipation via H-bond)
Hydrolytic Stability Stable (pH 2-9)Stable (pH 2-10)Stable (pH 2-8)Stable (pH 1-12)
pKa (Approx.) ~9.6~9.5~9.2 (First proton)~10.5 (Shifted by H-bond)

Key Insight: 3,5-HMA is the "Goldilocks" intermediate.[1] It is more stable than the highly reactive dihydroxy compounds (used in similar syntheses) but requires more careful handling than the unsubstituted 3-hydroxyacetophenone due to the benzylic methyl group's susceptibility to radical oxidation.[1]

Degradation Pathways[2][3]

Understanding how the molecule fails is essential for designing storage conditions.[1] The diagram below illustrates the primary degradation routes for 3,5-HMA.

DegradationPathways Figure 1: Primary Degradation Pathways of 1-(3-Hydroxy-5-methylphenyl)ethanone Target 3,5-HMA (Intact Molecule) Radical Benzylic Radical (Intermediate) Target->Radical UV Light / Heat (H-abstraction at Methyl) Phenolate Phenolate Anion Target->Phenolate Base (pH > 10) Quinone Quinone Methide (Reactive Species) Radical->Quinone Oxidation (-H•) Dimer C-C Linked Dimers (Insoluble Precipitate) Quinone->Dimer Condensation OxidationProd Brown Polymerization Products Phenolate->OxidationProd O2 (Air Oxidation)

Figure 1: The two main risks are radical oxidation of the methyl group (UV/Heat) and oxidative polymerization of the phenolate anion (High pH).[1]

Experimental Validation Protocols

As a scientist, you should not rely solely on literature. Use these self-validating protocols to generate a Certificate of Analysis (CoA) for your specific lot of 3,5-HMA.

Protocol A: Stability-Indicating HPLC Method

Objective: Separate 3,5-HMA from its potential degradants (dimers, oxidized species).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (general) and 280 nm (phenol specific).[1]

  • Success Criteria: Main peak retention time ~7-9 min. Resolution (Rs) > 2.0 between main peak and nearest impurity.[1]

Protocol B: Forced Degradation (Stress Testing)

Objective: Determine the "edge of failure."[1]

  • Oxidative Stress: Dissolve 10 mg sample in 10 mL Acetonitrile/Water (50:50).[1] Add 1 mL 30% H2O2. Incubate at RT for 24 hours.

    • Expectation: < 5% degradation.[1] If >10%, the material is highly sensitive to peroxides.

  • Base Hydrolysis: Dissolve 10 mg in 10 mL 0.1 N NaOH. Incubate at RT for 4 hours. Neutralize with HCl before HPLC.

    • Expectation: Color change to yellow/brown indicates phenolate oxidation.[1] Quantify loss of parent peak.[1]

  • Photostability: Expose solid powder to 1.2 million lux hours (ICH Q1B standard).

    • Expectation: Surface yellowing (quinone formation).[1] Purity decrease < 2%.[1]

Handling & Storage Recommendations

Based on the comparative data and degradation mechanisms:

  • pH Control: Avoid formulation in basic media (pH > 9) without antioxidants (e.g., Sodium Metabisulfite). The phenolate anion is the gateway to degradation.

  • Light Protection: Store in amber glass. The benzylic methyl group is susceptible to radical abstraction under UV light.[1]

  • Inert Atmosphere: For long-term storage (> 6 months), blanket with Nitrogen or Argon to prevent slow oxidative coupling.[1]

  • Solvent Choice: Stable in protic solvents (Methanol, Ethanol) and aprotic polar solvents (DMSO, DMF).[1] Avoid ethers (THF) if they contain peroxides, as these will initiate radical degradation of the methyl group.

References

  • PubChem. 1-(3-Hydroxy-5-methylphenyl)ethanone Compound Summary. National Library of Medicine.[1] [Link][1]

  • Rosenau, T., et al. (2017).[1] 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. ACS Omega.[1] (Provides comparative data on polyhydroxyacetophenone stability). [Link][1]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard regulatory framework for the protocols defined above). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-5-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxy-5-methylphenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.